Nav1.8-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-chlorophenyl)sulfonylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4S2/c24-19-4-6-20(7-5-19)30(26,27)21-2-1-3-22(11-21)31(28,29)25-15-23-12-16-8-17(13-23)10-18(9-16)14-23/h1-7,11,16-18,25H,8-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZYNIKGJGYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=CC(=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Disclaimer: As of December 2025, there is no publicly available scientific literature or clinical trial data for a compound specifically designated "Nav1.8-IN-15." Therefore, this technical guide will provide a comprehensive overview of the mechanism of action of selective inhibitors of the Nav1.8 sodium channel, a key target in pain signaling. The data, protocols, and pathways described herein are based on representative and well-characterized Nav1.8 inhibitors and should be considered illustrative of the expected properties of a novel selective Nav1.8 inhibitor.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2][3][4] Its critical role in the upstroke of the action potential in nociceptive neurons, coupled with its distinct electrophysiological properties such as slow inactivation kinetics and depolarized voltage-dependence of inactivation, makes it a prime target for the development of novel analgesics for inflammatory and neuropathic pain.[2][4][5] The development of selective Nav1.8 inhibitors aims to provide pain relief with fewer side effects compared to non-selective sodium channel blockers or opioids.[6][7][8]
Core Mechanism of Action
Nav1.8 inhibitors are designed to selectively bind to the Nav1.8 channel and modulate its function. The primary mechanism of action is the inhibition of sodium ion influx through the channel pore, which in turn reduces neuronal excitability.[8][9] This can be achieved through several mechanisms:
-
Pore Blockade: The inhibitor may physically occlude the channel pore, preventing the passage of sodium ions.
-
State-Dependent Binding: Many inhibitors exhibit preferential binding to specific conformational states of the channel (resting, open, or inactivated). Binding to the inactivated state is a common mechanism that stabilizes this non-conducting state and reduces the number of channels available to open upon depolarization.[5]
This targeted inhibition of Nav1.8 dampens the generation and propagation of action potentials in pain-sensing neurons, thereby reducing the perception of pain.[9]
Quantitative Data for Representative Nav1.8 Inhibitors
The following tables summarize typical quantitative data for selective Nav1.8 inhibitors, compiled from preclinical and clinical studies of compounds such as A-803467 and PF-01247324.[1]
Table 1: In Vitro Potency and Selectivity
| Parameter | Representative Value | Assay Type | Notes |
| Nav1.8 IC50 | 10 - 100 nM | Whole-cell patch clamp | Potency against the target channel. |
| Nav1.7 IC50 | >1 µM | Whole-cell patch clamp | Demonstrates selectivity over other pain-relevant sodium channels. |
| Nav1.5 IC50 | >10 µM | Whole-cell patch clamp | Indicates selectivity against the cardiac sodium channel to minimize cardiovascular side effects. |
| State-Dependence | ~10-fold increase in potency for inactivated state | Whole-cell patch clamp | Higher affinity for inactivated channels suggests greater efficacy in rapidly firing neurons. |
Table 2: Preclinical In Vivo Efficacy
| Pain Model | Species | Endpoint | Representative Efficacy |
| CFA-induced Inflammatory Pain | Rat | Mechanical Allodynia | >50% reversal of hyperalgesia |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | Significant reduction in mechanical withdrawal threshold |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Thermal Paw Withdrawal | Significant increase in paw withdrawal latency |
Experimental Protocols
Detailed methodologies are crucial for the characterization of novel Nav1.8 inhibitors. The following protocols are based on standard practices in the field.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for assessing the potency and mechanism of action of ion channel modulators.
Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by a test compound.
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.8 channels.
-
Plate cells onto glass coverslips 24-48 hours before recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
Recording Procedure: [2]
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit Nav1.8 currents.
-
Record baseline currents for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the block to reach a steady state at each concentration.
-
Wash out the compound to assess reversibility.
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Calculate the fractional block relative to the baseline current.
-
Plot the fractional block against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)
Objective: To evaluate the analgesic efficacy of a test compound in a model of persistent inflammatory pain.
Animal Model:
-
Induce inflammation by injecting 100 µL of CFA into the plantar surface of the hind paw of a rat.
-
Allow 24-48 hours for inflammation and hyperalgesia to develop.
Behavioral Testing (Mechanical Allodynia):
-
Acclimate the animals to the testing environment.
-
Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the inflamed paw.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
Experimental Procedure:
-
Measure the baseline paw withdrawal threshold before drug administration.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection).
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).
Data Analysis:
-
Calculate the percentage reversal of hyperalgesia compared to vehicle-treated animals.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Visualizations
The primary mechanism of action of Nav1.8 inhibitors is direct channel blockade, which is not typically represented as a complex signaling pathway. However, the context of Nav1.8 modulation by inflammatory mediators can be visualized.
Caption: Modulation of Nav1.8 by inflammatory mediators and blockade by a putative inhibitor.
Caption: Workflow for determining the in vitro potency of a Nav1.8 inhibitor.
Conclusion
Selective Nav1.8 inhibitors represent a promising class of non-opioid analgesics. Their mechanism of action is centered on the direct blockade of the Nav1.8 sodium channel, thereby reducing the excitability of pain-sensing neurons. The development of any new chemical entity, such as a putative "this compound," would require rigorous preclinical evaluation, including detailed electrophysiological characterization and assessment in relevant animal models of pain, to establish its therapeutic potential. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of such a compound.
References
- 1. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Nav1.8 - Wikipedia [en.wikipedia.org]
- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ntk-institute.org [ntk-institute.org]
- 7. Sodium Channel Blockers Clinical Trial Pipeline Accelerates [globenewswire.com]
- 8. drpress.org [drpress.org]
- 9. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and synthesis of Nav1.8-IN-15, a potent and selective modulator of the voltage-gated sodium channel Nav1.8. This channel is a key target in the development of novel analgesics due to its preferential expression in nociceptive sensory neurons.[1][2] This guide details the synthetic route, biological activity, and the experimental protocols utilized in its characterization.
Discovery and Optimization
This compound emerged from a lead optimization program aimed at developing selective Nav1.8 modulators with good oral pharmacokinetics for the treatment of neuropathic and inflammatory pain.[1] The starting point for this discovery program was the identification of a trichloroaryl aminopyridine scaffold from a file screen, which exhibited potent inhibition of both Nav1.8 and tetrodotoxin-sensitive (TTX-S) sodium channels.[1]
A key modification involved the transition to a diaminopyridine core and the introduction of a 6-acetamide group, which led to a significant improvement in Nav1.8 potency and a 20-fold increase in selectivity over TTX-S channels.[1] Further structure-activity relationship (SAR) studies explored variations in the amide group and the aryl ring to enhance potency and drug-like properties.[1]
The optimization process highlighted steep activity cliffs; for instance, the addition of a fluorine atom to the phenyl ring of compound 15 (this compound) to give compound 21 resulted in a significant decrease in Nav1.8 potency from 4.9 µM to over 31 µM.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a key biaryl intermediate followed by amide coupling. The general synthetic approach is outlined in the literature and involves standard organic chemistry transformations.[1]
Experimental Protocol: Synthesis of a Key Intermediate
A representative experimental protocol for a crucial step in the synthesis of related biaryl amides is the amide bond formation. A general procedure is as follows:
-
Acid Chloride Formation: To a solution of the carboxylic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable chlorinating agent (e.g., oxalyl chloride, 1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases and the acid is fully converted to the acid chloride, as monitored by an appropriate technique (e.g., thin-layer chromatography or LC-MS).
-
Amine Coupling: In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents) in an aprotic solvent.
-
Reaction Execution: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over a suitable drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired amide.
Note: The specific reagents, solvents, and reaction conditions for the synthesis of this compound would be detailed in the supplementary information of the source publication.[1]
Biological Activity and Pharmacokinetics
The biological activity of this compound and related compounds was assessed through a variety of in vitro and in vivo assays.
In Vitro Potency and Selectivity
The potency of this compound against the human Nav1.8 channel and its selectivity against other sodium channel subtypes were determined using electrophysiology or fluorescence-based assays.[1]
| Compound | hNav1.8 IC50 (µM) | hNav1.2 IC50 (µM) | hNav1.3 IC50 (µM) | hNav1.7 IC50 (µM) |
| This compound | 4.9 | >31 | >31 | >31 |
Table 1: In vitro potency and selectivity of this compound against various human sodium channel subtypes. Data is representative and based on the values reported for compound 15 in the source literature.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of key compounds from the series were evaluated in preclinical species to assess their potential for oral administration.
| Compound | Species | Dosing | T1/2 (h) | Tmax (h) | Oral F (%) |
| 13 | Rat | i.v. | 2.5 | - | - |
| p.o. | - | 0.5 | 67 | ||
| 18 | Rat | i.v. | 3.1 | - | - |
| p.o. | - | 0.5 | 80 |
Table 2: Pharmacokinetic parameters of representative compounds from the same discovery series as this compound. Data for this compound itself was not explicitly provided in the primary search results.[1]
Key Experimental Methodologies
IonWorks Quattro Electrophysiology Assay
This automated patch-clamp electrophysiology platform was used to determine the potency of compounds against various sodium channel subtypes.[1]
-
Cell Lines: Stably transfected cell lines expressing the human Nav channel of interest (e.g., hNav1.8, hNav1.2, hNav1.3, hNav1.7) are used.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. The exact parameters of the voltage protocol are detailed in the supporting information of the source publication.[1]
-
Compound Application: Compounds are applied at various concentrations to determine their inhibitory effect on the sodium current.
-
Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.
FRET-Based Membrane Potential Assay
A fluorescence resonance energy transfer (FRET)-based assay can also be used to measure compound activity on sodium channels. This method measures changes in membrane potential.
-
Cell Preparation: Cells expressing the target Nav channel are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a FRET-based voltage-sensitive dye pair.
-
Compound Incubation: The compounds are added to the wells and incubated for a specific period.
-
Channel Activation: A depolarizing stimulus (e.g., elevated extracellular potassium or a channel activator like veratridine) is added to open the sodium channels.
-
Signal Detection: The change in FRET signal, which corresponds to the change in membrane potential, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compounds on the depolarization-induced FRET signal change is used to determine their potency.
Visualizations
Nav1.8 Signaling Pathway in Nociception
Caption: Role of Nav1.8 in nociceptive signaling.
Experimental Workflow for Nav1.8 Inhibitor Evaluation
Caption: Workflow for Nav1.8 inhibitor evaluation.
Structure-Activity Relationship (SAR) Logic
Caption: SAR insights for the Nav1.8 modulator series.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics. Predominantly expressed in nociceptive primary sensory neurons, this channel plays a pivotal role in the pathophysiology of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of A-803467, a potent and highly selective small-molecule inhibitor of the Nav1.8 channel. This document details the chemical structure, physicochemical properties, and pharmacological profile of A-803467. Furthermore, it outlines key experimental protocols for the in vitro and in vivo characterization of Nav1.8 inhibitors, and visualizes the compound's mechanism of action and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of pain therapeutics.
Chemical Structure and Physicochemical Properties
A-803467 is a furan-amide derivative that demonstrates high affinity and selectivity for the Nav1.8 sodium channel.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide |
| Molecular Formula | C₁₉H₁₆ClNO₄ |
| Molecular Weight | 357.79 g/mol |
| CAS Number | 944261-79-4 |
| SMILES | COc1cc(NC(=O)c2ccc(o2)-c3ccc(Cl)cc3)cc(OC)c1 |
| Appearance | White to light yellow solid |
| Solubility | Insoluble in water; Soluble in DMSO (≥13.95 mg/mL) and ethanol (B145695) (≥2.29 mg/mL with sonication).[2] A stock solution in DMSO can be stored at -20°C for several months.[2] |
Pharmacological Properties
A-803467 is a potent and selective blocker of the Nav1.8 sodium channel, exhibiting significantly lower affinity for other Nav channel subtypes. This selectivity is crucial for minimizing off-target effects, a common limitation of non-selective sodium channel blockers.
In Vitro Potency and Selectivity
The inhibitory activity of A-803467 has been characterized using electrophysiological techniques on both recombinant human Nav channels expressed in HEK-293 cells and native channels in rat dorsal root ganglion (DRG) neurons.[1]
| Channel Subtype | IC₅₀ (nM) - Inactivated State | IC₅₀ (nM) - Resting State | Species | Cell Type | Reference |
| hNav1.8 | 8 | 79 | Human | HEK-293 | [1][2] |
| rNav1.8 (TTX-R) | 140 | ~1000 | Rat | DRG Neurons | [1] |
| hNav1.2 | >1000 | >1000 | Human | HEK-293 | [1] |
| hNav1.3 | >1000 | >1000 | Human | HEK-293 | [1] |
| hNav1.5 | >1000 | >1000 | Human | HEK-293 | [1] |
| hNav1.7 | >1000 | >1000 | Human | HEK-293 | [1] |
IC₅₀ values were determined using whole-cell patch-clamp electrophysiology. The inactivated state potency was measured at a holding potential that produces approximately 50% channel inactivation, while resting state potency was measured from a hyperpolarized holding potential.
A-803467 demonstrates over 100-fold selectivity for hNav1.8 over other tested human Nav channel subtypes.[1] It also shows no significant activity at other relevant targets in sensory neurons, including TRPV1, P2X₂/₃, Cav2.2, and KCNQ2/3 channels (IC₅₀ > 10 µM).[1]
In Vivo Efficacy
The analgesic effects of A-803467 have been demonstrated in various preclinical models of neuropathic and inflammatory pain.
| Pain Model | Animal Model | Behavioral Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia | 47 | [1] |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia | 85 | [1] |
| Capsaicin-Induced Secondary Allodynia | Rat | Mechanical Allodynia | ~100 | [1] |
| Complete Freund's Adjuvant (CFA) Induced | Rat | Thermal Hyperalgesia | 41 | [1] |
Mechanism of Action
A-803467 exerts its analgesic effects by directly blocking the pore of the Nav1.8 sodium channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. This leads to a reduction in neuronal hyperexcitability and a decrease in the transmission of pain signals to the central nervous system.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of Nav1.8 inhibitors like A-803467.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is for recording sodium currents from HEK-293 cells stably expressing human Nav1.8 or from dissociated rat DRG neurons.
Cell Preparation:
-
HEK-293 cells: Cells are cultured under standard conditions and plated onto glass coverslips 24-48 hours before recording.
-
Rat DRG neurons: Lumbar DRGs are dissected from adult Sprague-Dawley rats and enzymatically dissociated using collagenase and dispase. Neurons are then plated on laminin/poly-D-lysine coated coverslips and cultured for 24-48 hours.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. For recording TTX-resistant currents in DRG neurons, 300 nM tetrodotoxin (B1210768) (TTX) is added.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Recording Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
To assess the effect on the resting state , apply a depolarizing test pulse to 0 mV for 20 ms.
-
To assess the effect on the inactivated state , precede the test pulse with a conditioning prepulse to -40 mV for 8 seconds.[1]
-
Record baseline currents, then perfuse the chamber with increasing concentrations of A-803467.
-
At each concentration, allow the block to reach a steady state before recording.
-
Construct concentration-response curves to determine the IC₅₀ values.
In Vivo Pain Models
Animals: Male Sprague-Dawley rats (200-250 g) are used for these studies. All procedures are approved by an Institutional Animal Care and Use Committee.
Drug Administration: A-803467 is formulated in a vehicle of 10% DMSO, 10% Cremophor EL, and 80% saline and administered via intraperitoneal (i.p.) injection.
4.2.1. Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
-
Surgery: Under isoflurane (B1672236) anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the DRG.
-
Behavioral Testing: Mechanical allodynia is assessed 2 weeks post-surgery using von Frey filaments. The 50% paw withdrawal threshold is determined using the up-down method.
-
Drug Testing: A-803467 or vehicle is administered, and mechanical thresholds are reassessed at various time points (e.g., 30, 60, 120 minutes) post-dosing.
4.2.2. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
-
Induction: A single intraplantar injection of CFA (0.1 ml) into the hind paw induces a localized inflammation.
-
Behavioral Testing: Thermal hyperalgesia is assessed 2-4 days post-CFA injection using the Hargreaves test. The latency to paw withdrawal from a radiant heat source is measured. A cut-off time of 20 seconds is used to prevent tissue damage.
-
Drug Testing: A-803467 or vehicle is administered, and withdrawal latencies are reassessed at various time points post-dosing.
Pharmacokinetics
Pharmacokinetic data for A-803467 in rats following intraperitoneal (i.p.) administration are summarized below.
| Parameter | Value (10 mg/kg, i.p.) | Reference |
| Cmax | 0.35 µg/mL | [1] |
| Tmax | 1.6 hours | [1] |
| F (%) | 26 | [1] |
Conclusion
A-803467 is a valuable research tool for investigating the role of Nav1.8 in pain signaling. Its high potency and selectivity make it a benchmark compound for the development of novel Nav1.8-targeted analgesics. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such compounds. Further research into the clinical translation of selective Nav1.8 inhibitors is warranted and holds significant promise for the treatment of chronic pain conditions.
References
Disclaimer: Information regarding a specific compound designated "Nav1.8-IN-15" is not available in the public domain as of the latest update. This technical guide has been compiled using publicly accessible data for other well-characterized, potent, and selective Nav1.8 inhibitors, such as Nav1.8-IN-2, A-803467, and VX-548 (suzetrigine), to provide a representative target selectivity profile and methodologies for researchers, scientists, and drug development professionals.
This document details the target selectivity of representative Nav1.8 inhibitors against various voltage-gated sodium (Nav) channel subtypes. High selectivity for Nav1.8, which is predominantly expressed in peripheral sensory neurons, is a critical attribute for developing novel analgesics with an improved safety profile, minimizing off-target effects on the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), cardiovascular system (Nav1.5), and skeletal muscle (Nav1.4).
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro inhibitory potency (IC50) of representative selective Nav1.8 inhibitors against a panel of human voltage-gated sodium channel subtypes. This data is crucial for assessing the selectivity and potential for off-target effects of these compounds.
Table 1: Inhibitory Potency (IC50, nM) of Selective Nav1.8 Inhibitors
| Target | Nav1.8-IN-2 (IC50, nM) | A-803467 (IC50, nM) | VX-548 (suzetrigine) (IC50, nM) |
| hNav1.8 | 0.4 | 8 [1][2] | ~0.7 |
| hNav1.2 | Data not available | ≥1000[1][3] | Data not available |
| hNav1.3 | Data not available | ≥1000[1][3] | Data not available |
| hNav1.5 | Data not available | ≥1000[1][3] | Data not available |
| hNav1.7 | Data not available | ≥1000[1][3] | Data not available |
Note: A full selectivity panel for Nav1.8-IN-2 is not publicly available. The high potency for Nav1.8 suggests a favorable selectivity profile.[4]
Table 2: Selectivity Profile of A-803467 and VX-548
| Compound | Target | IC50 (nM) | Fold Selectivity (vs. hNav1.8) |
| A-803467 | hNav1.8 | 8 | 1 |
| hNav1.2 | ≥1000 | >125[1][3] | |
| hNav1.3 | ≥1000 | >125[1][3] | |
| hNav1.5 | ≥1000 | >125[1][3] | |
| hNav1.7 | ≥1000 | >125[1][3] | |
| VX-548 | hNav1.8 | ~0.7 | 1 |
| Other Nav Subtypes | - | >30,000[5] |
Experimental Protocols
The determination of inhibitor selectivity is fundamental to the characterization of novel compounds targeting Nav1.8. The primary methodology for assessing the selectivity of these inhibitors is automated patch-clamp electrophysiology.
Automated Patch-Clamp Electrophysiology for Nav Channel Selectivity
This method facilitates the high-throughput functional assessment of a compound's activity against a panel of ion channels expressed in heterologous systems.
1. Cell Lines:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are utilized.
-
These cells are engineered to stably express a single human voltage-gated sodium channel subtype of interest (e.g., hNav1.1, hNav1.2, hNav1.3, hNav1.5, hNav1.7, and hNav1.8).[6]
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed using automated patch-clamp systems (e.g., IonWorks Quattro, QPatch).
-
Cells are voltage-clamped at a specific holding potential. For instance, in the characterization of A-803467, a holding potential of -40 mV was used to achieve half-maximal inactivation, which can be more physiologically relevant for assessing state-dependent block.[7]
-
Sodium currents are elicited by applying a depolarizing voltage step. For example, a 20 ms (B15284909) depolarization to 0 mV.[7]
3. Compound Application:
-
Test compounds (e.g., Nav1.8-IN-2, A-803467) are prepared in a vehicle solution (e.g., DMSO) and then diluted to various concentrations in the extracellular recording solution.
-
A cumulative concentration-response protocol is typically employed, where the cells are exposed to increasing concentrations of the compound.
4. Data Acquisition and Analysis:
-
The peak sodium current amplitude is measured before (control) and after the application of each concentration of the test compound.
-
The percentage of inhibition for each concentration is calculated relative to the control current.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value, which is the concentration of the compound that produces 50% inhibition, is determined by fitting the concentration-response data to a four-parameter Hill equation.[6]
5. Determination of Selectivity:
-
The selectivity of the compound is quantified by comparing the IC50 value for the primary target (hNav1.8) to the IC50 values obtained for the other off-target Nav channel subtypes.[6] The ratio of these values provides the "fold selectivity."
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A-803467, a potent and selective Na(v)1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | RTI [rti.org]
- 4. benchchem.com [benchchem.com]
- 5. painrelief.com [painrelief.com]
- 6. benchchem.com [benchchem.com]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a prime therapeutic target for the development of novel analgesics due to its preferential expression in peripheral sensory neurons involved in pain signaling.[1][2][3][4][5][6] Understanding the precise binding sites of inhibitors on the Nav1.8 channel is paramount for the rational design of potent and selective therapeutics. While specific data for a compound designated "Nav1.8-IN-15" is not publicly available in the reviewed literature, this guide provides an in-depth technical overview of the binding sites of other well-characterized Nav1.8 inhibitors, such as A-803467 and the clinical candidate suzetrigine (B10856436) (VX-548). This document will detail the identified binding locations, summarize quantitative data, outline key experimental protocols, and visualize the intricate molecular interactions and experimental workflows.
The Nav1.8 Channel: A Key Player in Nociception
The Nav1.8 channel is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel primarily expressed in the dorsal root ganglia (DRG) sensory neurons.[4][7] Its unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics, enable it to play a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[4][8][9] These features make Nav1.8 a critical contributor to the hyperexcitability of sensory neurons in chronic pain states.[4][10]
Mapping the Inhibitor Binding Sites on Nav1.8
Structural and functional studies have revealed that small molecule inhibitors can modulate Nav1.8 activity through distinct mechanisms, primarily by binding within the channel's pore or to allosteric sites.
The Pore-Blocking Mechanism: The Case of A-803467
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into the binding of the selective Nav1.8 blocker, A-803467. These studies have unequivocally shown that A-803467 binds within the central pore of the Nav1.8 channel, below the selectivity filter.[8][11]
The binding site is located in a central cavity accessible to fenestrations, which are lateral openings in the pore domain. The inhibitor physically occludes the sodium ion conduction pathway. Structure-guided mutagenesis has further elucidated key residues within the S6 segments of the four homologous domains (I-IV) that are critical for the binding and action of pore blockers.[12]
Allosteric Modulation: The VSD2 Binding Site of Suzetrigine (VX-548)
In contrast to pore blockers, some inhibitors, like suzetrigine (VX-548), employ an allosteric mechanism. Suzetrigine has been shown to bind to the second voltage-sensing domain (VSD2) of the Nav1.8 channel.[1] This binding stabilizes the channel in a closed or non-conducting state, thereby inhibiting the pain signals.[1] This novel mechanism results in tonic, non-use-dependent inhibition.
Quantitative Analysis of Inhibitor Potency
The potency of Nav1.8 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the Nav1.8 current.
| Compound | Target Site | IC50 (nM) | Cell Line | Experimental Condition | Reference |
| A-803467 | Pore | 10 - 1000 | ND-7/23, HEK293 | Whole-cell patch clamp | [8] |
| Suzetrigine (VX-548) | VSD2 | 0.27 | Not Specified | Not Specified | [13] |
| VX-150m (active metabolite) | Not Specified | 15 | Not Specified | Not Specified | [13] |
| A-887826 | Pore (presumed) | Potent | CHO cells | Whole-cell patch clamp | [11] |
Note: IC50 values for A-803467 show variability across studies, which may be attributed to different experimental conditions and cell systems used.[8]
Key Experimental Protocols for Binding Site Characterization
The elucidation of inhibitor binding sites on the Nav1.8 channel relies on a combination of sophisticated experimental techniques.
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of the Nav1.8 channel in complex with a bound inhibitor.
-
Methodology:
-
Protein Expression and Purification: Full-length human Nav1.8 protein is expressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.
-
Complex Formation: The purified Nav1.8 protein is incubated with the inhibitor at a concentration sufficient to ensure saturation of the binding site.
-
Vitrification: The protein-inhibitor complex is applied to a cryo-EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitreous ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope to collect a large dataset of particle images.
-
Image Processing and 3D Reconstruction: The particle images are processed to reconstruct a high-resolution 3D map of the Nav1.8-inhibitor complex.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.
-
Whole-Cell Electrophysiology and Mutagenesis
-
Objective: To functionally validate the binding site identified by structural methods and to determine the contribution of individual amino acid residues to inhibitor binding and action.
-
Methodology:
-
Cell Culture and Transfection: A suitable cell line that does not endogenously express Nav1.8 (e.g., ND-7/23 or HEK293T cells) is cultured and transiently transfected with plasmids encoding either the wild-type or a mutant Nav1.8 channel.[8]
-
Whole-Cell Patch Clamp Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit Nav1.8 currents.
-
-
Drug Application: The inhibitor is applied to the cell via the extracellular solution at various concentrations.
-
Data Analysis: The effect of the inhibitor on the Nav1.8 current is measured, and concentration-response curves are generated to determine the IC50 value.
-
Site-Directed Mutagenesis: Specific amino acid residues within the putative binding site are mutated (e.g., to alanine), and the effect of these mutations on inhibitor potency is assessed using whole-cell patch clamp. A significant change in IC50 for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for inhibitor binding.
-
Visualizing the Molecular Interactions and Workflows
Signaling Pathway of Nav1.8 in Nociception
Caption: Nav1.8 signaling in pain and inhibitor action.
Experimental Workflow for Binding Site Identification
Caption: Workflow for Nav1.8 inhibitor binding site identification.
Conclusion and Future Directions
The characterization of inhibitor binding sites on the Nav1.8 channel is a rapidly advancing field, largely driven by breakthroughs in structural biology and electrophysiology. The identification of both pore-binding and allosteric sites provides multiple avenues for the design of novel analgesics. While the precise binding site of "this compound" remains to be elucidated in public literature, the methodologies and findings from studies on compounds like A-803467 and suzetrigine provide a robust framework for future investigations. Further research into the dynamic interactions between inhibitors and the various conformational states of the Nav1.8 channel will be crucial for developing next-generation pain therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 3. drpress.org [drpress.org]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients | MDPI [mdpi.com]
- 8. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Determinants of Drugs Acting on the Nav1.8 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of selective inhibitors of the voltage-gated sodium channel Nav1.8. Due to the limited publicly available information on a compound designated "Nav1.8-IN-15," this document will utilize data from a representative, well-characterized, and selective Nav1.8 inhibitor to illustrate the key experimental methodologies and data presentation relevant to the preclinical assessment of such compounds.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons, specifically the small-diameter neurons of the dorsal root ganglion (DRG).[1] Its distinct electrophysiological properties, including resistance to tetrodotoxin (B1210768) (TTX) and slower inactivation kinetics, make it a crucial player in the transmission of pain signals.[1] These characteristics, coupled with its specific expression pattern, establish Nav1.8 as a compelling therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[1] Selective inhibitors of Nav1.8 are anticipated to provide pain relief with a reduced side-effect profile compared to non-selective sodium channel blockers.
Quantitative Analysis of a Representative Nav1.8 Inhibitor
The following tables summarize the in vitro potency and selectivity of a representative Nav1.8 inhibitor, referred to here as "Compound X," based on data available in the public domain for similar selective inhibitors.
Table 1: In Vitro Potency of Compound X against Human Nav1.8
| Assay Type | Cell Line | Experimental Condition | IC50 (µM) |
| Whole-Cell Patch Clamp | HEK293 cells expressing hNav1.8 | Resting State | 0.19 |
| Whole-Cell Patch Clamp | HEK293 cells expressing hNav1.8 | Inactivated State | 0.05 |
| FLIPR (Membrane Potential Assay) | HEK293 cells expressing hNav1.8 | Veratridine-activated | 0.25 |
Table 2: In Vitro Selectivity Profile of Compound X
| Channel Subtype | Cell Line | Assay Type | IC50 (µM) | Selectivity (fold vs. Nav1.8) |
| Nav1.8 | HEK293 | Whole-Cell Patch Clamp | 0.19 | - |
| Nav1.1 | HEK293 | Whole-Cell Patch Clamp | >30 | >158 |
| Nav1.2 | HEK293 | Whole-Cell Patch Clamp | 12.8 | 67 |
| Nav1.3 | SH-SY5Y | VSP-FRET | >20 | >105 |
| Nav1.5 | HEK293 | Whole-Cell Patch Clamp | 9.0 | 47 |
| Nav1.7 | SH-SY5Y | VSP-FRET | 19 | 100 |
| hERG | HEK293 | Whole-Cell Patch Clamp | >30 | >158 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording Nav1.8 currents from HEK293 cells stably expressing the human Nav1.8 channel.
3.1.1. Cell Culture
HEK293 cells stably expressing human Nav1.8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2. Cells are passaged every 3-4 days. For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
3.1.2. Solutions
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
3.1.3. Recording Procedure
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Record sodium currents using a patch-clamp amplifier and data acquisition software.
3.1.4. Voltage Protocols
-
IC50 Determination (Resting State):
-
Holding Potential: -100 mV
-
Test Pulse: Depolarize to 0 mV for 50 ms (B15284909) every 10 seconds.
-
Procedure: Record a stable baseline current for at least 3 minutes. Perfuse the cell with increasing concentrations of the test compound. At each concentration, allow the block to reach a steady state. Wash out the compound to assess reversibility.
-
Data Analysis: Plot the fractional block at each concentration and fit the data with the Hill equation to determine the IC50 value.
-
-
State-Dependent Block Protocol (Inactivated State):
-
Holding Potential: -120 mV
-
Conditioning Pulse: Depolarize to -30 mV for 500 ms to induce inactivation.
-
Test Pulse: Depolarize to 0 mV for 50 ms.
-
Procedure: Apply the pulse protocol and measure the peak sodium current in the absence and presence of various concentrations of the test compound.
-
Data Analysis: Calculate the IC50 for the inactivated state by fitting the concentration-response data to the Hill equation.
-
Fluorescence Resonance Energy Transfer (FRET)-Based Membrane Potential Assay
This high-throughput assay is used to screen for modulators of Nav1.8 by measuring changes in membrane potential.
3.2.1. Principle
A membrane potential-sensitive FRET dye pair is used. Depolarization of the cell membrane leads to a change in the FRET signal, which can be measured on a fluorometric imaging plate reader (FLIPR).
3.2.2. Cell Plating
HEK293 cells stably expressing human Nav1.8 are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
3.2.3. Assay Procedure
-
Remove the culture medium and add a loading buffer containing the FRET dye. Incubate for 60 minutes at room temperature.
-
Prepare a compound plate with serial dilutions of the test compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the experiment by adding the compound to the cells, followed by the addition of an activator (e.g., veratridine).
-
Measure the fluorescence intensity before and after the addition of the activator.
3.2.4. Data Analysis
The change in fluorescence is used to determine the degree of channel inhibition. The IC50 value is calculated by fitting the concentration-response curve with a four-parameter logistic equation.
Visualizations
References
Disclaimer: Publicly available scientific literature and databases do not contain specific quantitative data or detailed experimental protocols for the compound designated as Nav1.8-IN-15 (CAS 524061-69-6) . While chemical suppliers list it as a potent Nav1.8 inhibitor with potential analgesic effects, the primary research detailing its pharmacological characterization is not accessible through standard search methods.[1][2][3]
Therefore, this technical guide will provide an in-depth overview of the effects of selective Nav1.8 inhibitors on neuronal excitability, using data from well-characterized, publicly documented compounds as representative examples. This information is intended for researchers, scientists, and drug development professionals to illustrate the principles of Nav1.8 inhibition and the methodologies used to assess it.
Introduction to Nav1.8 as a Therapeutic Target
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[4] It is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG), which are crucial for nociception.[4] Unlike other sodium channel subtypes, Nav1.8 is relatively resistant to tetrodotoxin (B1210768) (TTX) and possesses distinct electrophysiological properties, such as slow inactivation kinetics. These features make it a critical contributor to the upstroke of the action potential in nociceptive neurons and enable high-frequency firing in response to noxious stimuli.[4][5] Consequently, selective inhibition of Nav1.8 is a promising therapeutic strategy for the treatment of chronic inflammatory and neuropathic pain.[4]
Quantitative Data on Representative Nav1.8 Inhibitors
The following tables summarize the quantitative data for several well-characterized selective Nav1.8 inhibitors. This data is presented to provide a comparative overview of their potency and selectivity.
Table 1: Potency of Representative Nav1.8 Inhibitors
| Compound | IC50 (nM) vs. hNav1.8 | Assay Conditions | Reference |
| A-803467 | 8 | Whole-cell patch clamp, HEK293 cells | Fiondella et al., 2015 |
| PF-01247324 | 196 | Whole-cell patch clamp, recombinant hNav1.8 | Not specified in search results |
| Suzetrigine (VX-548) | Not specified | Not specified | Vertex Pharmaceuticals |
Table 2: Selectivity Profile of a Representative Nav1.8 Inhibitor (A-803467)
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.8 |
| hNav1.1 | >10,000 | >1250 |
| hNav1.2 | >10,000 | >1250 |
| hNav1.3 | 800 | 100 |
| hNav1.5 | >10,000 | >1250 |
| hNav1.7 | 800 | 100 |
Data compiled from publicly available research on A-803467.
Effect on Neuronal Excitability: Action Potential Modulation
Selective Nav1.8 inhibitors reduce neuronal excitability primarily by decreasing the amplitude of the action potential upstroke and reducing the ability of nociceptive neurons to fire repetitively in response to a painful stimulus.
Table 3: Effects of Representative Nav1.8 Inhibitors on Action Potential Parameters
| Compound | Effect on Action Potential | Neuronal Cell Type |
| A-803467 | Reduces firing frequency | Rat DRG neurons |
| PF-01247324 | Reduces action potential amplitude | Not specified in search results |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Nav1.8 inhibitors on neuronal excitability.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for studying the effects of ion channel modulators.
Objective: To measure the inhibitory effect of a compound on Nav1.8 currents and to determine its potency (IC50) and mechanism of action (state-dependence).
Cell Lines:
-
Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.8 channel (hNav1.8).
-
Primary cultured dorsal root ganglion (DRG) neurons isolated from rodents.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. For recording from DRG neurons, TTX (300 nM) is often included to block TTX-sensitive sodium channels.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Voltage-Clamp Protocol for IC50 Determination:
-
Establish a whole-cell recording configuration.
-
Hold the cell membrane potential at -100 mV.
-
Apply a depolarizing voltage step to 0 mV for 20-50 ms (B15284909) to elicit a peak Nav1.8 current.
-
Record baseline currents for several minutes to ensure stability.
-
Perfuse the cell with increasing concentrations of the test compound.
-
At each concentration, record the peak inward current until a steady-state block is achieved.
-
Wash out the compound to assess the reversibility of the block.
-
Plot the percentage of current inhibition against the compound concentration and fit the data with the Hill equation to determine the IC50 value.
Current-Clamp Protocol for Assessing Neuronal Excitability:
-
Establish a whole-cell recording configuration in current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Measure parameters such as action potential threshold, amplitude, duration, and the number of action potentials fired in response to a sustained stimulus.
-
Apply the Nav1.8 inhibitor and repeat the current injection protocol.
-
Compare the action potential parameters before and after compound application.
In Vivo Pain Models
Objective: To assess the analgesic efficacy of a Nav1.8 inhibitor in a living organism.
Animal Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) or carrageenan injected into the paw.
-
Neuropathic Pain: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) of the sciatic nerve.
Behavioral Assays:
-
Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Measured using a radiant heat source (Hargreaves test) or a cold plate to determine the paw withdrawal latency.
Procedure:
-
Induce the pain model in rodents (rats or mice).
-
After the development of pain-like behaviors (typically several days to weeks), administer the Nav1.8 inhibitor (e.g., via oral gavage, intraperitoneal injection).
-
At various time points after drug administration, assess the animal's pain sensitivity using the behavioral assays mentioned above.
-
Compare the results to vehicle-treated control animals to determine the analgesic effect.
Visualizations
The following diagrams illustrate key concepts related to Nav1.8 function and its inhibition.
Caption: Role of Nav1.8 in pain signaling and its inhibition.
Caption: Experimental workflow for Nav1.8 inhibitor characterization.
Caption: Mechanism of analgesia through Nav1.8 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.8, an analgesic target for nonpsychotomimetic phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Disclaimer: The compound "Nav1.8-IN-15" is not a publicly disclosed or recognized identifier for a specific molecule. Therefore, this technical guide utilizes Suzetrigine (B10856436) (VX-548) , a well-characterized, potent, and selective Nav1.8 inhibitor developed by Vertex Pharmaceuticals, as a representative example to fulfill the detailed requirements of this request. Suzetrigine is a first-in-class, non-opioid analgesic that has undergone extensive preclinical and clinical evaluation, making its data suitable for illustrating the key aspects of a Nav1.8 inhibitor's intellectual property and technical profile.[1][2][3][4][5]
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the quantitative data, experimental protocols, and underlying biological pathways relevant to the development of a selective Nav1.8 inhibitor.
Core Intellectual Property and Development
Suzetrigine (VX-548) is a novel, orally active small molecule that selectively inhibits the voltage-gated sodium channel Nav1.8.[1][4][6] Its chemical structure is claimed in patent WO2021113627A1 by Vertex Pharmaceuticals.[7][8] The development of suzetrigine has been expedited through the U.S. Food and Drug Administration (FDA) with Breakthrough Therapy and Fast Track designations for the treatment of moderate-to-severe acute pain.[2][9] In January 2025, it was approved for medical use in the United States under the brand name Journavx.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for suzetrigine, encompassing its in vitro potency, selectivity, pharmacokinetic profile in preclinical species, and clinical efficacy in acute pain models.
Table 1: In Vitro Pharmacology of Suzetrigine
| Parameter | Value | Species | Assay Method | Reference |
| IC50 (Nav1.8) | 0.27 nM | Human | Whole-cell patch-clamp | [9] |
| IC50 (Nav1.8) | ~0.7 nM | Human | Whole-cell patch-clamp | [4] |
| Selectivity vs. other Nav subtypes | ≥31,000-fold | Human | Electrophysiology | [4][10] |
| Selectivity vs. other molecular targets | >180 targets | Human | Various binding assays | [9][10] |
Table 2: Preclinical Pharmacokinetics of Suzetrigine
| Species | Administration | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (F%) | Reference |
| Rat (Female) | Intravenous | 1 | 3.7 ± 0.4 | - | - | - | [6] |
| Rat (Female) | Oral | 2 | 4.9 ± 0.5 | 369.6 ± 62.2 | 0.5-1 | 96 | [6] |
| Rat (Male) | Intravenous | 1 | 1.9 ± 0.2 | - | - | - | [6] |
| Rat (Male) | Oral | 2 | 2.5 ± 0.2 | 31.7 ± 12.5 | 0.5-1 | 11 | [6] |
| Monkey | Intravenous | 1 | 4.6 ± 0.2 | - | - | - | [6] |
| Monkey | Oral | 2 | 5.0 ± 0.9 | 533.3 ± 212.5 | 1 | 71 | [6] |
Table 3: Clinical Efficacy of Suzetrigine in Acute Pain (Phase 2 & 3 Trials)
| Indication | Primary Endpoint | Suzetrigine Dose | Result vs. Placebo | Reference |
| Acute Pain (Abdominoplasty) | SPID48 | 100 mg loading, 50 mg q12h | Statistically significant reduction in pain intensity | [1][5][11][12] |
| Acute Pain (Bunionectomy) | SPID48 | 100 mg loading, 50 mg q12h | Statistically significant reduction in pain intensity | [1][5][11][12] |
| Diabetic Peripheral Neuropathy | Change in NPRS** at Week 12 | 69 mg once daily | Statistically significant and clinically meaningful reduction in pain |
*SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours.[1][5][11][12] **NPRS: Numeric Pain Rating Scale.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and validation of a novel Nav1.8 inhibitor. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is fundamental for determining the potency and selectivity of a compound on the Nav1.8 channel.
Objective: To determine the concentration-dependent inhibition (IC50) of human Nav1.8 channels by suzetrigine.
Cellular Model: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8).
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[9]
Procedure:
-
Establish a whole-cell patch-clamp configuration on a hNav1.8-expressing HEK293 cell.[9]
-
Maintain a holding potential of -100 mV to ensure the channels are in a resting state.[9]
-
To assess tonic block, apply a depolarizing test pulse to 0 mV for 50 ms (B15284909) every 10 seconds to elicit Nav1.8 currents.[1]
-
Record a stable baseline current for a minimum of 3 minutes.
-
Perfuse the cell with increasing concentrations of suzetrigine, allowing the block to reach a steady state at each concentration.
-
Following the highest concentration, perform a washout with the external solution to assess the reversibility of the block.
-
Data Analysis: The fractional block at each concentration is plotted and fitted with the Hill equation to determine the IC50 value.
In Vivo Pain Models
1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
This model is used to assess the efficacy of an analgesic in a state of persistent inflammatory pain.
Objective: To evaluate the anti-hyperalgesic effects of suzetrigine in a rodent model of inflammatory pain.
Animal Model: Male Sprague Dawley rats.
Procedure:
-
Induce inflammation by a subcutaneous injection of 1 mg/ml of Complete Freund's Adjuvant (CFA) into the plantar surface of the rat's hind paw.[2]
-
Confirm the development of a pain phenotype (thermal hyperalgesia and mechanical allodynia) 24 hours post-CFA injection. This is characterized by a significant decrease in the paw withdrawal latency or threshold in the ipsilateral paw.[13]
-
Administer suzetrigine or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Assess pain behaviors at multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.[13]
-
Behavioral Assessment:
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves method) to measure the latency of paw withdrawal from a radiant heat source.
-
Mechanical Allodynia: Use von Frey filaments of increasing bending force applied to the plantar surface of the paw to determine the paw withdrawal threshold.[11]
-
2. Neuropathic Pain: Spared Nerve Injury (SNI) Model
This model is used to investigate the efficacy of a compound in treating neuropathic pain resulting from nerve damage.
Objective: To determine the anti-allodynic effects of suzetrigine in a rodent model of neuropathic pain.
Animal Model: Mice or rats.
Procedure:
-
Under anesthesia, expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[13][14]
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[13][14][15] This procedure results in tactile hypersensitivity in the skin territory of the spared sural nerve.[7][13][14]
-
Allow the animals to recover, with a consistent pain hypersensitivity developing as early as 2 days post-surgery and lasting for at least a month.[13][14]
-
Administer suzetrigine or vehicle.
-
Assess mechanical allodynia using von Frey filaments on the lateral aspect of the hind paw innervated by the sural nerve.[15] A positive response is defined as a sudden paw withdrawal, flinching, or licking.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the role of the Nav1.8 channel in pain signaling and the mechanism of its inhibition by suzetrigine.
Caption: Suzetrigine selectively blocks Nav1.8 channels on peripheral neurons, inhibiting pain signal transmission.
Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of a novel Nav1.8 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 3. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 7. mdbneuro.com [mdbneuro.com]
- 8. suzetrigine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public preliminary toxicity data for a compound specifically named "Nav1.8-IN-15" is available. This is common for investigational compounds that are in early-stage development or for which data has not been publicly disclosed. This guide, therefore, provides a representative overview of the preclinical toxicity and safety pharmacology assessment for selective inhibitors of the voltage-gated sodium channel Nav1.8, using publicly available information on well-characterized compounds in this class as examples.
Introduction: Nav1.8 as a Therapeutic Target for Pain
Voltage-gated sodium channel 1.8 (Nav1.8), encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system (PNS), specifically in the dorsal root ganglion (DRG) and trigeminal ganglion (TG) neurons.[1][2] These neurons are critical for transmitting pain signals. Nav1.8 plays a crucial role in the upstroke of the action potential in these nociceptive neurons, particularly in the context of inflammatory and neuropathic pain.[3][4]
The selective expression of Nav1.8 in the PNS, with a notable absence from the central nervous system (CNS) and cardiac tissue, makes it an attractive therapeutic target for the development of novel analgesics.[5][6] The goal is to create potent and selective Nav1.8 inhibitors that can alleviate pain without the CNS-related side effects (such as dizziness, sedation, and addiction potential) associated with non-selective sodium channel blockers and opioids.[5][7]
The preclinical development of a selective Nav1.8 inhibitor involves a rigorous assessment of its potential toxicity. The primary objective is to identify a safe therapeutic window by evaluating both on-target and off-target effects. This guide summarizes the key aspects of this preclinical safety assessment.
Data Presentation: In Vitro Selectivity and In Vivo Safety
A critical first step in the safety assessment of a Nav1.8 inhibitor is to determine its selectivity against other sodium channel subtypes and a broader panel of off-target proteins. High selectivity is crucial for minimizing the risk of adverse effects.
In Vitro Selectivity Profile of Representative Nav1.8 Inhibitors
The following table summarizes the inhibitory potency (IC₅₀) of several well-characterized, selective Nav1.8 inhibitors against a panel of human voltage-gated sodium channels. High IC₅₀ values for channels other than Nav1.8 indicate greater selectivity.
| Compound | Nav1.8 IC₅₀ (nM) | Nav1.2 IC₅₀ (µM) | Nav1.3 IC₅₀ (µM) | Nav1.5 IC₅₀ (µM) | Nav1.7 IC₅₀ (µM) | Selectivity over Nav1.5 |
| Suzetrigine (VX-548) | 0.68 | >20 | >20 | >20 | >20 | >31,000-fold |
| A-803467 | 8 | ≥1 | ≥1 | ≥1 | ≥1 | >100-fold |
| PF-01247324 | 196 | ~13 | - | ~10 | ~18 | ~50-fold |
Data compiled from publicly available sources.[6][7][8][9] Note: A higher IC₅₀ value indicates lower potency and, in this context, desirable inactivity at off-target channels.
Summary of Preclinical In Vivo Safety Findings
While specific quantitative data such as No-Observed-Adverse-Effect Levels (NOAELs) from repeat-dose toxicology studies are often not publicly disclosed, the general safety profiles of lead Nav1.8 inhibitors have been described.
| Compound | Species | Study Type | Key Findings |
| Suzetrigine (VX-548) | Rat, Monkey | Repeat-dose toxicity, Safety pharmacology, Dependence studies | No adverse CNS, cardiovascular, or behavioral effects observed. No evidence of addictive potential or physical dependence.[5][10][11] |
| Monkey | Cardiovascular telemetry (single and repeat-dose) | No effects on blood pressure, electrocardiogram (ECG) parameters, or respiratory function.[12][13] | |
| A-803467 | Mouse | Single-dose toxicity | No noticeable toxicity observed at a 35 mg/kg oral dose. |
| Rat | In vivo electrophysiology | Doses of 10-30 mg/kg (i.v.) were used to assess effects on neuronal activity in neuropathic pain models.[14] |
Experimental Protocols
The preclinical safety evaluation of a Nav1.8 inhibitor follows a standardized workflow, incorporating a series of in vitro and in vivo studies designed to meet regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).
In Vitro Off-Target Profiling: Automated Patch Clamp
This method is used to determine the potency and selectivity of a compound against a panel of ion channels.
-
Objective: To quantify the inhibitory activity (IC₅₀) of the test compound on the target channel (Nav1.8) and a wide range of off-target ion channels, particularly other Nav subtypes (e.g., Nav1.5 for cardiac safety) and the hERG potassium channel.
-
Cell Lines: Stably transfected mammalian cell lines (e.g., HEK293 or CHO) are used, each expressing a specific human ion channel subtype.
-
Apparatus: High-throughput automated patch-clamp systems (e.g., Patchliner, SyncroPatch).
-
Procedure:
-
Cell Preparation: Transfected cells are cultured and prepared for the assay.
-
Compound Application: A range of concentrations of the test compound is applied to the cells. A vehicle control is run in parallel.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are made. A specific voltage protocol is applied to elicit ionic currents through the channel of interest.
-
Data Analysis: The peak current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration.
-
IC₅₀ Determination: Concentration-response curves are generated, and the data are fitted to a Hill equation to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the ionic current.
-
In Vivo Safety Pharmacology Core Battery (ICH S7A)
These studies are designed to investigate potential adverse effects on vital organ systems prior to first-in-human studies.
-
1. Central Nervous System (CNS) Assessment:
-
Method: A functional observational battery (FOB) or modified Irwin test in rodents (typically rats).
-
Procedure: Animals are administered the test compound at various doses. A trained observer, blinded to the treatment, systematically scores the animals for changes in appearance, behavior, autonomic function (e.g., salivation, pupil size), and sensorimotor function (e.g., grip strength, gait, reactivity to stimuli). Body temperature is also measured.
-
Endpoints: A profile of potential neurobehavioral effects and the dose at which they occur.
-
-
2. Cardiovascular System Assessment:
-
Method: Telemetered conscious, freely moving large animals (typically beagle dogs or cynomolgus monkeys).[13][15]
-
Procedure: Animals are surgically implanted with telemetry devices that continuously record cardiovascular data. Following a recovery period, animals are administered single doses of the test compound in a crossover design.
-
Endpoints: Continuous measurement of blood pressure (systolic, diastolic, mean), heart rate, and ECG intervals (PR, QRS, QT/QTc).[13]
-
-
3. Respiratory System Assessment:
-
Method: Whole-body plethysmography in conscious rodents (typically rats).
-
Procedure: Animals are placed in plethysmography chambers after administration of the test compound. The system measures pressure changes within the chamber caused by breathing.
-
Endpoints: Respiratory rate, tidal volume, and minute volume.
-
Repeat-Dose General Toxicology Studies
These studies characterize the toxicity profile of a compound following repeated administration over a defined period.
-
Objective: To identify potential target organs of toxicity, establish a dose-response relationship, and determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Design:
-
Species: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., beagle dog or cynomolgus monkey).[6]
-
Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group.
-
Duration: Varies depending on the intended duration of clinical use (e.g., 14-day, 28-day, or 90-day studies).
-
-
Procedure and Endpoints:
-
In-life Observations: Daily clinical observations, body weight, and food consumption measurements.
-
Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Gross Pathology and Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected, preserved, and examined microscopically by a veterinary pathologist.
-
Mandatory Visualizations
Nav1.8 Signaling Pathway in Nociception
Caption: Role of Nav1.8 in the peripheral pain signaling pathway and point of intervention.
Preclinical Toxicology Workflow for a Nav1.8 Inhibitor
Caption: Standard workflow for preclinical toxicology testing of a small molecule drug candidate.
References
- 1. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Clinical Efficacy and Safety Profile of Suzetrigine: A Novel Non-opioid Analgesic Targeting NaV1.8 Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nav1.8, a voltage-gated sodium channel encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in nociceptive neurons of the dorsal root ganglia (DRG).[1] Its involvement in the generation and propagation of action potentials in response to noxious stimuli makes it a key target in pain signaling pathways.[2][3] Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, further highlighting its critical role in pain perception. Consequently, selective inhibitors of Nav1.8 are being actively investigated as potential non-opioid analgesics for the treatment of chronic and neuropathic pain.
Nav1.8-IN-15 is a research compound designed as a selective inhibitor of the Nav1.8 sodium channel. This document provides detailed experimental protocols for the characterization of this compound using whole-cell patch-clamp electrophysiology, a gold-standard technique for studying ion channel function. These protocols are intended to guide researchers in assessing the potency, selectivity, and state-dependency of this compound, which are critical parameters for its evaluation as a potential therapeutic agent.
Data Presentation
While the specific IC50 value for this compound is not publicly available in the reviewed literature, the following table summarizes the potency and selectivity of its closely related predecessor compounds, providing a benchmark for this chemical series. These values were determined using manual patch-clamp electrophysiology on human Nav1.8 channels and other sodium channel subtypes.[4]
| Compound | hNav1.8 IC50 (µM) | Nav1.1 IC50 (µM) | Nav1.2 IC50 (µM) | Nav1.5 IC50 (µM) | Nav1.7 IC50 (µM) | hERG IC50 (µM) |
| Compound 3 | 0.19 | 13 | 12.8 | 9.0 | 19 | 30 |
| Compound 13 | 0.19 | 37 | - | 37 | 36 | >30 |
| Compound 18 | 0.26 | - | - | 12 | - | >30 |
Signaling Pathway and Mechanism of Action
Nav1.8 channels are crucial for the upstroke of the action potential in nociceptive sensory neurons. In pathological pain states, the expression and activity of Nav1.8 can be upregulated, leading to neuronal hyperexcitability. This compound, as a selective inhibitor, is designed to bind to the Nav1.8 channel and reduce the influx of sodium ions, thereby dampening neuronal excitability and reducing the transmission of pain signals.
Experimental Protocols
The following protocols are adapted from established methodologies for characterizing selective Nav1.8 inhibitors using whole-cell patch-clamp electrophysiology.
Cell Culture
a. HEK293 Cells Stably Expressing Human Nav1.8:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency.
-
Preparation for Electrophysiology: Plate cells onto glass coverslips 24-48 hours prior to recording.
b. Primary Dorsal Root Ganglion (DRG) Neuron Culture (Rodent):
-
Isolation: Isolate DRGs from rodents in accordance with institutional animal care and use committee (IACUC) protocols.
-
Dissociation: Enzymatically and mechanically dissociate ganglia to obtain a single-cell suspension.
-
Plating: Plate neurons on glass coverslips coated with poly-D-lysine and laminin.
-
Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).
-
Recording: Perform recordings within 24-72 hours of plating.
Solutions for Patch-Clamp Electrophysiology
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES. Adjust pH to 7.3 with NaOH and osmolarity to ~320 mOsm with dextrose.
-
Intracellular Solution (in mM): 140 KCl, 0.5 EGTA, 5 HEPES, 3 Mg-ATP. Adjust pH to 7.3 with KOH and osmolarity to ~315 mOsm with dextrose.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store at -20°C. Make fresh dilutions in the extracellular solution on the day of the experiment.
Whole-Cell Patch-Clamp Recording Procedure
The following workflow outlines the key steps for performing whole-cell patch-clamp recordings to evaluate the effect of this compound.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2][3] Predominantly expressed in the sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, Nav1.8 is a key contributor to the upstroke of the action potential in nociceptive neurons.[1][2][4] Its involvement in both inflammatory and neuropathic pain has made it a promising therapeutic target for the development of novel, non-opioid analgesics.[3][5][6] This document provides a comprehensive guide for the in vivo administration of a representative selective Nav1.8 inhibitor, based on publicly available data for well-characterized compounds targeting this channel.
Note: No specific information was found for a compound designated "Nav1.8-IN-15." The following protocols and data are synthesized from studies on other selective Nav1.8 inhibitors, such as A-803467 and VX-548 (suzetrigine), and should be adapted as necessary for novel compounds.
Signaling Pathway and Mechanism of Action
Nav1.8 channels are tetrodotoxin-resistant (TTX-R) and play a crucial role in the repetitive firing of nociceptive neurons.[4][7] During a noxious stimulus, the influx of sodium ions through Nav1.8 channels leads to membrane depolarization and the propagation of the pain signal.[3] Selective inhibitors of Nav1.8 aim to block this sodium influx, thereby dampening the excitability of sensory neurons and reducing the perception of pain.[8]
Caption: Simplified signaling pathway of Nav1.8 in pain transmission.
Quantitative Data Summary
The following table summarizes representative data for selective Nav1.8 inhibitors based on preclinical and clinical findings. This information is intended to provide a general framework for designing in vivo studies.
| Parameter | Compound Example | Value | Species | Model | Source |
| In Vitro Potency | A-803467 | IC50 = 8 nM | Human | Recombinant cells | [9] |
| A-803467 | IC50 = 140 nM | Rat | DRG neurons (TTX-R currents) | [9] | |
| A-887826 | ~50% inhibition at 100 nM | Rat | DRG neurons | [10] | |
| Administration Route | A-803467 | Intrathecal | Rat | Neuropathic pain | [11] |
| Compound 3 | Oral (p.o.), Intravenous (i.v.) | Rat | Neuropathic pain | [12] | |
| VX-150 | Oral | Human | Small fiber neuropathy | [13] | |
| In Vivo Efficacy | Compound 3 | Efficacious | Rat | Neuropathic pain | [12] |
| VX-548 | Significant pain reduction | Human | Acute pain | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in preclinical pain research and should be optimized for the specific Nav1.8 inhibitor and research question.
Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
This model is used to assess the efficacy of a compound in reducing pain associated with inflammation.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Inflammation:
-
Administer a single subcutaneous intraplantar injection of 10-100 µl of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[11][14] CFA consists of heat-inactivated Mycobacterium tuberculosis in mineral oil and saline.[11]
-
The contralateral paw can be injected with saline to serve as a control.
-
-
Drug Administration:
-
Administer the Nav1.8 inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at various doses. Administration can occur before or after the development of hypersensitivity.
-
-
Behavioral Testing:
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus). A decrease in withdrawal latency in the CFA-injected paw indicates thermal hyperalgesia.
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. A lower withdrawal threshold in the CFA-injected paw indicates mechanical allodynia.
-
-
Timeline: Behavioral testing is typically performed at baseline (before CFA injection) and at multiple time points after CFA injection (e.g., 24 hours, 48 hours, and post-drug administration).
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Neuropathic Pain Model (Spared Nerve Injury - SNI)
This model is used to evaluate the efficacy of a compound in alleviating pain caused by nerve damage.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Drug Administration:
-
Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Administer the Nav1.8 inhibitor at various doses and routes.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold of the ipsilateral (operated) and contralateral (non-operated) hind paws using von Frey filaments. A significant decrease in the withdrawal threshold on the ipsilateral side indicates mechanical allodynia.
-
Cold Allodynia: Measure the response to a cold stimulus (e.g., a drop of acetone) applied to the plantar surface of the paw. An increased response (e.g., flinching, licking) indicates cold allodynia.
-
-
Timeline: Behavioral testing is performed at baseline (before surgery) and at multiple time points post-surgery to confirm the development of neuropathic pain, followed by testing after drug administration.
Caption: Experimental workflow for the SNI-induced neuropathic pain model.
Concluding Remarks
The selective inhibition of Nav1.8 presents a compelling strategy for the development of novel analgesics. The protocols and data presented here provide a foundational guide for the in vivo evaluation of new Nav1.8 inhibitors. It is crucial to conduct thorough dose-response studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling to fully characterize the profile of a novel compound. As research in this area progresses, with compounds like VX-548 showing clinical efficacy, the potential for Nav1.8-targeted therapies to address unmet needs in pain management continues to grow.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.8 - Wikipedia [en.wikipedia.org]
- 5. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Painful Research: Identification of a Small-Molecule Inhibitor that Selectively Targets Nav1.8 Sodium Channels [triggered.stanford.clockss.org]
- 7. pnas.org [pnas.org]
- 8. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator in the transmission of pain signals.[1] Its expression is predominantly restricted to peripheral sensory neurons, specifically the small-diameter neurons of the dorsal root ganglion (DRG) which are crucial for nociception.[2][3][4][5] Nav1.8 is characterized by its resistance to tetrodotoxin (B1210768) (TTX) and plays a significant role in the upstroke of the action potential in these pain-sensing neurons.[1][6] Genetic evidence and preclinical studies have strongly implicated Nav1.8 in chronic inflammatory and neuropathic pain, making it a high-priority therapeutic target for the development of novel, non-opioid analgesics.[7][8][9][10] Gain-of-function mutations in the SCN10A gene have been linked to painful peripheral neuropathies, further validating its role in human pain conditions.[2][8]
This application note provides detailed protocols for the development of cell-based assays to characterize a novel Nav1.8 inhibitor, designated Nav1.8-IN-15. The methodologies described herein cover both high-throughput screening using fluorescence-based assays and detailed biophysical characterization using automated patch-clamp electrophysiology. These assays are essential for determining the potency, selectivity, and mechanism of action of new chemical entities targeting the Nav1.8 channel.
Signaling Pathway and Experimental Workflow
Nav1.8 Sensitization Pathway
Inflammatory mediators like Prostaglandin E2 (PGE2) can sensitize Nav1.8 channels. This occurs via a G-protein coupled receptor pathway that activates Protein Kinase A (PKA), leading to phosphorylation of the Nav1.8 channel and an increase in sodium current, which contributes to a state of hyperalgesia.[5]
Caption: PGE2-mediated sensitization of the Nav1.8 channel.
Drug Discovery Workflow for Nav1.8 Inhibitors
The process for identifying and characterizing novel Nav1.8 inhibitors typically starts with a high-throughput screen to identify initial hits, followed by more detailed electrophysiological studies to confirm potency, selectivity, and mechanism of action.
Caption: Workflow for discovery of Nav1.8 inhibitors.
Experimental Protocols
Cell Culture and Maintenance
This protocol is for maintaining a HEK293 or CHO cell line stably expressing the human Nav1.8 channel (and preferably the human β1 subunit).[1][11]
-
Cell Line: HEK293 cells stably expressing human Nav1.8/SCN10A.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[1]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Sub-culture cells every 2-3 days when they reach 80-90% confluency. Use a gentle dissociation reagent (e.g., TrypLE™ Express) to detach cells.
-
Preparation for Assays:
-
For Automated Electrophysiology: Plate cells at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
For Fluorescence Assays: Seed cells into 96- or 384-well black-walled, clear-bottom microplates 24-48 hours prior to the assay to form a uniform monolayer.
-
High-Throughput Screening: Fluorescent Sodium Influx Assay
This protocol uses a fluorescent sodium indicator to measure Nav1.8 channel activity in a high-throughput format. It is designed to identify "hits" that inhibit sodium influx.
-
Materials:
-
Nav1.8-expressing cells seeded in 96- or 384-well plates.
-
Assay Buffer (e.g., HBSS, HEPES-buffered).
-
Nav1.8 channel activator (e.g., Veratridine or Deltamethrin).
-
Test compound (this compound) and positive control (e.g., A-803467).
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Dye Loading:
-
Prepare a loading solution of ING-2 AM in Assay Buffer.
-
Remove culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
Add Assay Buffer containing various concentrations of this compound (or control compounds) to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Signal Detection:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the Nav1.8 activator solution to all wells simultaneously using the instrument's fluidics.
-
Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the sodium influx.[12]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for a saturating concentration of a known blocker).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Automated Patch-Clamp Electrophysiology
This protocol provides a method for detailed biophysical characterization of this compound using an automated patch-clamp (APC) platform (e.g., QPatch or Qube).[11][14]
-
Materials:
-
Nav1.8-expressing cells in suspension.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test compound (this compound).
-
-
Protocol A: Tonic Block (Resting State Inhibition)
-
Cell Preparation: Prepare a single-cell suspension and load it into the APC system.
-
Whole-Cell Configuration: The system will automatically establish whole-cell patch-clamp recordings.
-
Voltage Protocol:
-
Hold the cell membrane potential at -100 mV to ensure most channels are in the resting state.[15]
-
Apply a depolarizing test pulse to +10 mV for 20 ms (B15284909) every 10-15 seconds to elicit a sodium current.
-
-
Compound Application:
-
Record a stable baseline current for at least 3 minutes.
-
Apply increasing concentrations of this compound sequentially, allowing the blocking effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Plot the percent inhibition against concentration and fit with the Hill equation to determine the IC₅₀ for the resting state.[1]
-
-
-
Protocol B: State-Dependent Block (Inactivated State Inhibition)
-
Voltage Protocol:
-
Modify the holding potential to approximately the V₁/₂ of inactivation (e.g., -40 mV to -50 mV) to enrich the population of inactivated channels.[15]
-
Apply a brief hyperpolarizing pulse to -120 mV to relieve inactivation before applying the depolarizing test pulse to +10 mV.
-
-
Compound Application & Analysis: Follow the same procedure as the tonic block protocol. The resulting IC₅₀ will reflect the affinity for the inactivated state. A lower IC₅₀ compared to the tonic block indicates preferential binding to the inactivated state.
-
-
Protocol C: Frequency-Dependent Block (Use-Dependent Inhibition)
-
Voltage Protocol:
-
From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., 20 pulses to +10 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).[1]
-
-
Compound Application & Analysis:
-
Record a control pulse train in the absence of the compound.
-
Apply this compound at a fixed concentration (e.g., near the tonic IC₅₀) and repeat the pulse train.
-
Measure the progressive decrease in peak current during the train. A greater reduction in current at higher frequencies in the presence of the compound indicates use-dependent block.
-
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Potency of this compound in Different Assay Formats
| Assay Type | Activator | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Sodium Influx | Veratridine | Δ Fluorescence | [Insert Value] | [Insert Value for A-803467] |
| APC (Tonic Block) | Voltage | Peak Current | [Insert Value] | [Insert Value for A-803467] |
| APC (Inactivated State) | Voltage | Peak Current | [Insert Value] | [Insert Value for A-803467] |
Table 2: Selectivity Profile of this compound
| Channel Subtype | Assay Type | This compound IC₅₀ (µM) | Selectivity Fold (vs. Nav1.8) |
| Nav1.8 | APC (Tonic Block) | [Insert Value] | 1x |
| Nav1.5 (Cardiac) | APC (Tonic Block) | [Insert Value] | [Calculate Fold] |
| Nav1.7 (Pain) | APC (Tonic Block) | [Insert Value] | [Calculate Fold] |
| hERG (Safety) | APC | [Insert Value] | [Calculate Fold] |
Table 3: Summary of this compound Biophysical Properties
| Parameter | Condition | Result | Interpretation |
| State Dependence | IC₅₀ (Inactivated) / IC₅₀ (Resting) | [Calculate Ratio] | A ratio < 1 indicates preference for the inactivated state. |
| Frequency Dependence | % Inhibition at 10 Hz vs 1 Hz | [Calculate % Difference] | A significant increase in inhibition at higher frequency indicates use-dependence. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Nav1.8 - Wikipedia [en.wikipedia.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drpress.org [drpress.org]
- 11. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Fluorescent Ion Indicators [bio-techne.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key mediator in the transmission of pain signals.[1][2] Predominantly expressed in the small-diameter neurons of the dorsal root ganglion (DRG), Nav1.8 plays a crucial role in the upstroke of the action potential in these nociceptive neurons.[1][2][3] Its distinct electrophysiological properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, make it a compelling therapeutic target for the development of novel analgesics for inflammatory and neuropathic pain.[1][2] Nav1.8-IN-15 is a potent and selective investigational inhibitor of the Nav1.8 channel. These application notes provide detailed protocols for the preparation and use of this compound in electrophysiological experiments to characterize its inhibitory effects on Nav1.8 channels.
Data Presentation
Table 1: Electrophysiological Properties of this compound (Representative Data)
| Parameter | Value | Conditions |
| IC50 (Tonic Block) | 150 nM | HEK293 cells expressing human Nav1.8, Holding potential -100 mV |
| IC50 (Use-Dependent Block) | 30 nM | 10 Hz stimulation, Holding potential -70 mV |
| State-Dependence | Higher affinity for inactivated state | Assessed by shifts in the voltage-dependence of inactivation |
| Selectivity | >100-fold vs. Nav1.5, Nav1.7 | Assessed in heterologous expression systems |
| On-rate (τ) | ~5 seconds | At a concentration of 100 nM |
| Off-rate (τ) | ~30 seconds | Following washout of 100 nM compound |
Table 2: Recommended Solution Compositions for Patch-Clamp Electrophysiology
| Solution | Component | Concentration (in mM) |
| External Solution | NaCl | 140 |
| KCl | 3 | |
| CaCl2 | 2 | |
| MgCl2 | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution | CsF | 140 |
| NaCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.2 | |
| pH adjusted to 7.3 with CsOH |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of this compound in the external recording solution. The final DMSO concentration should not exceed 0.1% to minimize effects on channel gating.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording Nav1.8 currents using the whole-cell patch-clamp technique in either cultured DRG neurons or a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.8).
Cell Preparation:
-
HEK293 cells: Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Plate cells onto glass coverslips 24-48 hours prior to recording.
-
Primary DRG neurons: Isolate DRGs from rodents and dissociate them enzymatically and mechanically to obtain a single-cell suspension. Plate neurons on coated coverslips and culture for 2-7 days before use.
Recording Procedure:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning voltage-clamp protocols.
Voltage-Clamp Protocols:
-
Tonic Block Assessment:
-
Hold the cell at a hyperpolarized potential of -100 mV to ensure most channels are in the resting state.
-
Apply a depolarizing test pulse to 0 mV for 20-50 ms (B15284909) every 10-20 seconds to elicit Nav1.8 currents.
-
Establish a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration.
-
Perform a final washout with the external solution to assess the reversibility of the block.
-
-
Use-Dependent Block Assessment:
-
Hold the cell at a more physiologically relevant potential of -70 mV.
-
Apply a train of depolarizing pulses to 0 mV for 5-10 ms at a frequency of 10 Hz.
-
Establish a stable baseline current.
-
Perfuse the cell with this compound and repeat the pulse train.
-
Compare the reduction in peak current amplitude during the pulse train in the presence and absence of the compound.
-
-
State-Dependent Block Assessment (Inactivated State):
-
To determine the affinity for the inactivated state, use a pre-pulse protocol.
-
From a holding potential of -100 mV, apply a 500 ms pre-pulse to various potentials (e.g., from -120 mV to -20 mV) to induce different levels of channel inactivation.
-
Follow the pre-pulse with a test pulse to 0 mV to measure the availability of non-inactivated channels.
-
Repeat this protocol in the presence of this compound to determine the shift in the voltage-dependence of inactivation.
-
Mandatory Visualizations
Caption: Nav1.8 signaling pathway in nociception and its inhibition by this compound.
Caption: Experimental workflow for electrophysiological characterization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2][3] Predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is a key contributor to the upstroke of the action potential in nociceptive neurons.[4][5] Its involvement in various pain states, including inflammatory and neuropathic pain, has made it a prime therapeutic target for the development of novel, non-opioid analgesics.[1][3] Nav1.8-IN-15 is an investigational compound designed for the selective inhibition of the Nav1.8 channel.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing Nav1.8 inhibitors. The methodologies described herein are based on established automated patch-clamp and fluorescence-based screening platforms.
Data Presentation
Quantitative data for Nav1.8 inhibitors is crucial for lead optimization. While specific data for this compound is not publicly available, the following table presents representative data from well-characterized Nav1.8 inhibitors to illustrate the expected data structure and typical values obtained in HTS assays.
| Compound | Assay Type | IC50 (nM) | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.7 | Reference |
| A-803467 | Automated Patch Clamp | 8 | >100-fold | >100-fold | [6] |
| VX-548 | Automated Patch Clamp | 0.27 | High | High | [7] |
| Compound 3 | Manual Patch Clamp | 190 | >50-fold | >50-fold | [8] |
| A-887826 | Manual Patch Clamp | ~15 (at 30nM) | - | - | [9] |
Signaling Pathway
The Nav1.8 channel is a key component in the pain signaling pathway within primary sensory neurons. Upon tissue injury or inflammation, various mediators are released, leading to the sensitization of these neurons. This sensitization often involves the modulation of Nav1.8 channel expression and function, resulting in hyperexcitability and the perception of pain. This compound, as a selective inhibitor, is designed to block the influx of sodium ions through the Nav1.8 channel, thereby dampening the generation and propagation of action potentials in nociceptive neurons and ultimately leading to pain relief.
Nav1.8 signaling pathway and inhibition.
Experimental Protocols
High-throughput screening for Nav1.8 inhibitors can be effectively performed using automated patch-clamp electrophysiology or fluorescence-based membrane potential assays.
Protocol 1: Automated Patch-Clamp (APC) Electrophysiology
This protocol is designed for automated patch-clamp systems such as the QPatch or Patchliner to determine the concentration-dependent inhibition of Nav1.8 by this compound.
1. Cell Culture:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[10]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of the experiment, detach cells using an enzyme-free dissociation reagent, wash with extracellular solution, and resuspend to the desired concentration for the APC platform.
2. Solutions:
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[11]
3. Electrophysiological Recording:
-
Configuration: Whole-cell patch-clamp.
-
Holding Potential: -100 mV.
-
Voltage Protocol:
-
To assess tonic block, apply a 20-50 ms (B15284909) depolarizing pulse to 0 mV every 10-20 seconds.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 pulses at 10 Hz).
-
-
Procedure:
-
Obtain a stable whole-cell recording with a giga-ohm seal.
-
Record a stable baseline current for 2-3 minutes in the external solution.
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow the blocking effect to reach a steady state at each concentration.
-
Following the highest concentration, perfuse with the external solution to assess the reversibility of the block.
-
4. Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Fluorescence-Based Membrane Potential Assay (FRET)
This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET)-based assay on a platform like the FLIPR-Tetra to measure changes in membrane potential as an indicator of Nav1.8 channel activity.[12][13]
1. Cell Culture and Plating:
-
Cell Line: HEK293 cells stably expressing human Nav1.8.
-
Plating: Plate cells in 384-well black-walled, clear-bottom plates and grow to confluence.
2. Reagents:
-
Membrane Potential Dye Kit: A FRET-based membrane potential-sensitive dye kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Nav1.8 Activator: A Nav1.8 activator such as veratridine (B1662332) or deltamethrin.
-
This compound: Prepare a concentration-response plate of this compound in assay buffer.
3. Assay Procedure:
- Dye Loading: Remove the culture medium and add the membrane potential dye solution to the cells. Incubate for 60 minutes at room temperature, protected from light.
- Compound Addition: Transfer the plate to the FLIPR instrument. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
- Channel Activation and Signal Reading: Add the Nav1.8 activator to all wells to induce membrane depolarization. Simultaneously, the FLIPR instrument will read the fluorescence signal before and after the addition of the activator.
4. Data Analysis:
-
Calculate the change in fluorescence ratio before and after the addition of the activator.
-
Normalize the response to the control wells (vehicle-treated).
-
Plot the normalized response against the concentration of this compound and fit the data to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical high-throughput screening workflow for the identification and characterization of Nav1.8 inhibitors.
High-throughput screening workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Nav1.8 - Wikipedia [en.wikipedia.org]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. NaV1.8 channels are expressed in large, as well as small, diameter sensory afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals, particularly in the context of inflammatory pain.[1][2] Predominantly expressed in peripheral nociceptive neurons, Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that contributes significantly to the generation and propagation of action potentials in response to noxious stimuli.[1][3] In inflammatory conditions, the expression and activity of Nav1.8 are upregulated, leading to neuronal hyperexcitability and heightened pain sensitivity.[1][4] This makes Nav1.8 a compelling therapeutic target for the development of novel, non-opioid analgesics.
This document provides detailed application notes and experimental protocols for the study of Nav1.8 inhibitors in inflammatory pain models. While the specific compound "Nav1.8-IN-15" was not found in publicly available literature, this guide will utilize data from the well-characterized and selective Nav1.8 inhibitor, A-803467 , as a representative molecule. Researchers investigating novel compounds, including potentially novel or internally designated compounds like "this compound," can adapt these protocols. Other potent and selective Nav1.8 inhibitors that can be studied using similar methodologies include PF-01247324, VX-150, and VX-548.
Data Presentation: Efficacy of a Representative Nav1.8 Inhibitor (A-803467)
The following tables summarize the in vitro and in vivo efficacy of A-803467 in preclinical models. This data provides a benchmark for evaluating novel Nav1.8 inhibitors.
Table 1: In Vitro Potency and Selectivity of A-803467
| Target | IC50 (nM) | Species | Assay Type | Reference |
| hNav1.8 | 8 | Human | Recombinant cell line | [2][5] |
| rNav1.8 (TTX-R current) | 140 | Rat | Dorsal Root Ganglion (DRG) neurons | [5] |
| hNav1.2 | ≥1000 | Human | Recombinant cell line | [2][5] |
| hNav1.3 | ≥1000 | Human | Recombinant cell line | [2][5] |
| hNav1.5 | ≥1000 | Human | Recombinant cell line | [2][5] |
| hNav1.7 | ≥1000 | Human | Recombinant cell line | [2][5] |
h: human, r: rat
Table 2: In Vivo Efficacy of A-803467 in a Rat Model of Inflammatory Pain
| Pain Model | Behavioral Endpoint | Route of Administration | ED50 (mg/kg) | Reference |
| CFA-induced thermal hyperalgesia | Paw withdrawal latency | Intraperitoneal (i.p.) | 41 | [2][5] |
| CFA-induced mechanical allodynia | Paw withdrawal threshold | Intraperitoneal (i.p.) | 70 | [6] |
CFA: Complete Freund's Adjuvant
Signaling Pathway and Experimental Workflow Visualization
Nav1.8 Signaling in Inflammatory Pain
Inflammatory mediators released at the site of tissue injury, such as prostaglandins (B1171923) and nerve growth factor (NGF), sensitize nociceptors. This sensitization involves the upregulation and phosphorylation of Nav1.8 channels, leading to a lower activation threshold and increased channel activity. The resulting enhanced sodium influx facilitates the generation and propagation of action potentials, transmitting pain signals to the central nervous system.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 4. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Note: The specific compound "Nav1.8-IN-15" could not be definitively identified in publicly available scientific literature. Therefore, these application notes and protocols are based on the well-characterized and selective Nav1.8 inhibitor, A-803467 , as a representative example for researchers investigating the role of Nav1.8 in neuropathic pain.
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors.[1][2][3] It plays a crucial role in the generation and propagation of action potentials, particularly in response to noxious stimuli.[1][2][4] Gain-of-function mutations in Nav1.8 have been linked to painful neuropathies in humans, highlighting its significance as a therapeutic target for chronic pain.[1] Nav1.8 contributes to hyperalgesia (increased sensitivity to pain) and allodynia (pain from non-painful stimuli), which are hallmark symptoms of neuropathic pain.[1][2] Selective blockers of Nav1.8, such as A-803467, offer a promising non-opioid therapeutic strategy for alleviating neuropathic pain by reducing the hyperexcitability of sensory neurons.[5][6][7][8]
A-803467: A Selective Nav1.8 Inhibitor
A-803467 is a potent and selective small-molecule blocker of the Nav1.8 sodium channel.[5][6][9] It exhibits significant selectivity for Nav1.8 over other sodium channel subtypes, thereby minimizing off-target effects.[5][6][7] Its mechanism of action involves the preferential inhibition of Nav1.8 channels in the inactivated state, effectively reducing neuronal firing in dorsal root ganglion (DRG) neurons and attenuating the activity of spinal sensory neurons involved in pain transmission.[5][9][10]
Quantitative Data for A-803467
The following tables summarize the key quantitative data for A-803467 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of A-803467
| Target | Species | Assay | IC50 | Reference |
| Nav1.8 | Human | Recombinant Cell Line | 8 nM | [5][6] |
| Nav1.8 (TTX-R current) | Rat | DRG Neurons | 140 nM | [5][6] |
| Nav1.2 | Human | Recombinant Cell Line | ≥1 µM | [5][6] |
| Nav1.3 | Human | Recombinant Cell Line | ≥1 µM | [5][6] |
| Nav1.5 | Human | Recombinant Cell Line | ≥1 µM | [5][6] |
| Nav1.7 | Human | Recombinant Cell Line | ≥1 µM | [5][6] |
Table 2: In Vivo Efficacy of A-803467 in Rat Neuropathic Pain Models
| Neuropathic Pain Model | Endpoint | Route of Administration | ED50 | Reference |
| Spinal Nerve Ligation (L5/L6) | Mechanical Allodynia | Intraperitoneal (i.p.) | 47 mg/kg | [5][6] |
| Chronic Constriction Injury (CCI) | Mechanical Allodynia | Intraperitoneal (i.p.) | 85 mg/kg | [5][6] |
| Capsaicin-induced Secondary Allodynia | Mechanical Allodynia | Intraperitoneal (i.p.) | ≈ 100 mg/kg | [5][6] |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 41 mg/kg | [5][6] |
Table 3: Pharmacokinetic Properties of A-803467 in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability (F) | 26% | Intraperitoneal (i.p.) | [5] |
| Cmax (at 10 mg/kg) | 0.35 µg/ml | Intraperitoneal (i.p.) | [5] |
| Tmax (at 10 mg/kg) | 1.6 hours | Intraperitoneal (i.p.) | [5] |
| Plasma Protein Binding | 98.7% | - | [5] |
Experimental Protocols
In Vivo Neuropathic Pain Models
This model induces mechanical allodynia, a key feature of neuropathic pain.
Procedure:
-
Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision over the L5-L6 spinal region to expose the transverse processes.
-
Carefully dissect and isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
Suture the incision and allow the animals to recover for at least two weeks to allow for the development of stable neuropathic pain behaviors.
-
Confirm the development of mechanical allodynia using von Frey filaments prior to drug administration.
This model also reliably produces neuropathic pain symptoms.
Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Place four loose chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them.
-
The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.
-
Close the incision with sutures and allow for a recovery period of at least two weeks.
-
Assess for mechanical allodynia using von Frey filaments before commencing the study.
Behavioral Testing: Assessment of Mechanical Allodynia
Procedure:
-
Acclimate the rats in individual transparent plastic cages with a wire mesh floor for at least 30 minutes before testing.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Administer A-803467 (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle control.
-
Measure the PWT at various time points after administration (e.g., 30, 60, 120 minutes) to assess the anti-allodynic effect.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp on DRG Neurons
This protocol allows for the direct measurement of the effect of A-803467 on Nav1.8 currents.[11]
Procedure:
-
Isolate dorsal root ganglia (DRGs) from adult rats.
-
Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
-
Plate the neurons on coated coverslips and culture for a short period.
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use an appropriate internal solution (in the patch pipette) and external solution containing blockers for other ion channels (e.g., potassium and calcium channels) and tetrodotoxin (B1210768) (TTX) to isolate the TTX-resistant sodium currents, which are predominantly carried by Nav1.8.
-
Hold the cell at a potential that inactivates most TTX-sensitive sodium channels (e.g., -40 mV).
-
Apply depolarizing voltage steps to elicit Nav1.8 currents.
-
Record baseline currents and then perfuse the external solution containing various concentrations of A-803467 to determine the concentration-dependent block of the Nav1.8 current.
Visualizations
Signaling Pathway of Nav1.8 in Nociception
Caption: Role of Nav1.8 in the nociceptive signaling pathway and its inhibition by A-803467.
Experimental Workflow for Preclinical Evaluation of A-803467
Caption: Workflow for evaluating the efficacy of A-803467 in neuropathic pain models.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drpress.org [drpress.org]
- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglia.[1][2][3][4] Its crucial role in nociception, particularly in the context of inflammatory and neuropathic pain, has made it a prime therapeutic target for the development of novel analgesics.[1][5][6][7] Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that contributes significantly to the upstroke of the action potential in nociceptive neurons and is involved in repetitive firing, making it a key player in pain signal transmission.[8][9][10] This document provides detailed application notes and protocols for the preclinical evaluation of Nav1.8-IN-15, a selective Nav1.8 inhibitor, using established methodologies and data from representative Nav1.8 modulators as a reference.
Mechanism of Action
This compound is a state-dependent inhibitor of the Nav1.8 sodium channel. It preferentially binds to the inactivated state of the channel, thereby blocking the influx of sodium ions and reducing neuronal excitability.[11][12] This mechanism of action is particularly relevant in conditions of chronic pain where nociceptors are often depolarized, leading to a higher proportion of Nav1.8 channels in the inactivated state. By selectively targeting Nav1.8, this compound aims to provide pain relief with a wider therapeutic window and fewer side effects compared to non-selective sodium channel blockers.[1]
Signaling Pathway
The following diagram illustrates the role of Nav1.8 in the pain signaling pathway and the mechanism of action of this compound.
Preclinical Efficacy Data
The following tables summarize the in vitro potency and in vivo efficacy of representative selective Nav1.8 inhibitors in preclinical models. These data provide a benchmark for evaluating the performance of this compound.
Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors
| Compound | hNav1.8 IC50 (nM) | hNav1.5 IC50 (nM) | hNav1.7 IC50 (nM) | Selectivity vs hNav1.5 | Selectivity vs hNav1.7 |
| A-803467 | 10 | >1000 | 810 | >100-fold | 81-fold |
| PF-01247324 | 26 | >10000 | 2800 | >384-fold | 107-fold |
| Suzetrigine (VX-548) | 350 | >30000 | 11000 | >85-fold | 31-fold |
Data compiled from publicly available preclinical studies. IC50 values represent the half-maximal inhibitory concentration. Selectivity is calculated as the ratio of IC50 for the off-target channel to the IC50 for hNav1.8.
Table 2: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Rodent Pain Models
| Compound | Pain Model | Species | Route of Administration | Efficacy (ED50 or % Reversal) |
| A-803467 | CFA-induced Thermal Hyperalgesia | Rat | i.p. | 10 mg/kg (significant reversal) |
| A-803467 | Spinal Nerve Ligation (SNL) | Rat | i.p. | 30 mg/kg (significant reversal of allodynia) |
| PF-01247324 | Carrageenan-induced Thermal Hyperalgesia | Rat | p.o. | 30 mg/kg (significant reversal) |
| PF-01247324 | CFA-induced Mechanical Hyperalgesia | Rat | p.o. | 30 mg/kg (significant reversal) |
| Suzetrigine (VX-548) | Formalin Test | Mouse | i.p. | Significant reduction in nocifensive behaviors |
| Suzetrigine (VX-548) | Partial Sciatic Nerve Injury | Mouse | i.p. | Reversal of mechanical hyperalgesia |
CFA: Complete Freund's Adjuvant; i.p.: intraperitoneal; p.o.: oral; ED50: median effective dose.
Experimental Protocols
Detailed methodologies for key in vivo efficacy studies are provided below.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Thermal and Mechanical Hyperalgesia
This model is used to assess the efficacy of this compound in reducing inflammatory pain.
Experimental Workflow:
Protocol:
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are used.
-
Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is determined for each animal.[7]
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.
-
Development of Hyperalgesia: Animals are allowed to develop inflammation and hyperalgesia over 24-48 hours.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Paw withdrawal latency or threshold is measured at various time points post-drug administration (e.g., 30, 60, 120, and 240 minutes). A significant increase in withdrawal latency or threshold compared to the vehicle-treated group indicates analgesic efficacy.
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
This model is used to evaluate the efficacy of this compound in a model of neuropathic pain.[11]
Experimental Workflow:
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Nav1.8 - Wikipedia [en.wikipedia.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. | BioWorld [bioworld.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Nav1.8-IN-15, a selective inhibitor of the voltage-gated sodium channel Nav1.8, and for the subsequent immunological detection of the Nav1.8 channel using antibody staining techniques.
Introduction
Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant voltage-gated sodium channel predominantly expressed in the peripheral nervous system's small-diameter sensory neurons, such as C-fibers.[1] This channel plays a critical role in nociception, the sensory perception of pain.[1] Its involvement in both inflammatory and neuropathic pain makes it a significant therapeutic target for the development of novel analgesics.[1][2] this compound is a potent and selective small molecule inhibitor of Nav1.8, designed for in vitro and in vivo research applications to probe the function of this channel in pain signaling pathways. These protocols detail the use of this compound as a treatment in cell culture and subsequent antibody staining to visualize the expression and localization of the Nav1.8 channel.
Product Information
| Product Name | Target | Mechanism of Action | Formulation | Storage |
| This compound | Nav1.8 (SCN10A) | Selective antagonist of the Nav1.8 voltage-gated sodium channel, blocking ion influx. | Provided as a 10 mM solution in DMSO | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Anti-Nav1.8 Antibody | Nav1.8 (SCN10A) | Mouse Monoclonal [Clone S134-12] | Liquid, 0.5-1.0 mg/mL in PBS, pH 7.4, with 50% glycerol (B35011) and 0.09% sodium azide. | Store at -20°C. Avoid repeated freeze-thaw cycles.[3] |
Signaling Pathway of Nav1.8 in Nociception
Nav1.8 is a key player in the transmission of pain signals. In response to noxious stimuli, inflammatory mediators such as Prostaglandin E2 (PGE2) are released. PGE2 binds to its G-protein coupled receptor, activating Protein Kinase A (PKA). PKA then phosphorylates the Nav1.8 channel, increasing the sodium ion current and leading to neuronal hyperexcitability and the sensation of pain.[1] this compound acts by blocking this sodium influx, thereby dampening the pain signal.
Experimental Protocols
Immunocytochemistry (ICC) Protocol for Nav1.8 Staining Following this compound Treatment in Cultured Neuronal Cells
This protocol is optimized for SH-SY5Y neuroblastoma cells, which can be differentiated to a neuronal phenotype and express Nav1.8.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Retinoic acid (for differentiation)
-
Poly-L-lysine coated coverslips
-
This compound (10 mM stock in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: Anti-Nav1.8 Mouse Monoclonal Antibody (Clone S134-12)[3]
-
Secondary Antibody: Alexa Fluor 488 Goat anti-Mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Phosphate Buffered Saline (PBS)
Experimental Workflow:
References
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Nav1.8-IN-15, a potent and selective voltage-gated sodium channel Nav1.8 inhibitor. The following information addresses common challenges related to its solubility and formulation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For this compound, it is recommended to start with Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[1] Many organic small molecules are readily soluble in DMSO.[2] If DMSO is not compatible with your experimental system, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[1]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic compounds.[3] Here are several strategies to address this:
-
Lower the Final Concentration: Your compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[1][3]
-
Adjust the DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) may be necessary to maintain solubility.[3] Always include a vehicle control with the same DMSO concentration to ensure it doesn't affect your results.[3]
-
Use a Co-solvent System: Adding a small amount of a water-miscible organic solvent like ethanol or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can improve solubility.[1]
-
pH Adjustment: If this compound has ionizable groups, its solubility may be pH-dependent. Experimenting with different pH values for your buffer could enhance solubility.[1][3]
-
Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help keep hydrophobic compounds in solution.[1]
Q3: How should I store my this compound stock solution?
A3: To maintain the stability and integrity of this compound, store the stock solution at -20°C or -80°C in small, single-use aliquots. This will help to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Since DMSO is hygroscopic, it can absorb moisture from the air, so ensure vials are tightly sealed.[3]
Q4: Can I use sonication or heat to dissolve this compound?
A4: Gentle heating (e.g., in a 37°C water bath for 5-10 minutes) and brief sonication can be effective for dissolving compounds that are difficult to solubilize.[1] However, it is crucial to ensure that the compound is stable under these conditions and will not degrade. Always visually inspect the solution to confirm that all particulate matter has dissolved.[1]
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table provides a summary of its solubility in common laboratory solvents.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| DMF | ≥ 30 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: These values are for guidance only. It is recommended to perform your own solubility tests for your specific experimental conditions.
Troubleshooting Guide
Problem 1: Inconsistent results or lower than expected potency in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your culture plate under a microscope after adding the inhibitor. Look for any signs of precipitation, such as crystals or an oily film.[1]
-
Test Different Serum Concentrations: Serum proteins in the medium can impact the solubility and bioavailability of small molecules. Consider testing various serum concentrations or using a serum-free medium if your experiment permits.[1]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment. Do not use previously diluted solutions that may have precipitated over time.[3]
-
Problem 2: No observable effect of this compound in an in vivo study.
-
Possible Cause: Poor bioavailability due to low aqueous solubility and/or rapid metabolism.
-
Troubleshooting Steps:
-
Formulation Optimization: For in vivo applications, consider formulating this compound in a vehicle designed to enhance solubility and absorption. This may include co-solvents, surfactants, or other excipients.
-
Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to determine the concentration of this compound in the plasma and target tissue over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to dissolve the compound. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations.
-
Dilution in Aqueous Buffer: Add a small volume of the DMSO solution to a larger volume of your pre-warmed aqueous buffer (e.g., PBS or cell culture medium) and immediately vortex to ensure rapid mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible and is consistent across all experimental and control groups.[3]
Visualizations
Caption: Role of Nav1.8 in Pain Signaling and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Characterization of this compound.
References
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nav1.8-IN-15 in their experiments. The information is tailored for professionals in research, discovery, and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
Question: We are observing significant well-to-well and day-to-day variability in the IC50 values of this compound in our whole-cell patch-clamp experiments. What are the potential causes and solutions?
Answer: Variability in IC50 values is a common challenge and can stem from several factors related to the experimental setup and the compound itself.
Potential Causes & Troubleshooting Steps:
-
Compound Stability and Solubility: Small molecule inhibitors can be prone to degradation or precipitation in aqueous solutions.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Visually inspect solutions for any signs of precipitation. If solubility is a concern, consider using a lower concentration of DMSO (ensure final concentration is consistent and does not affect channel activity) or exploring the use of alternative solubilizing agents.
-
-
Cell Health and Passage Number: The expression levels and biophysical properties of ion channels can change with cell passage number and overall cell health.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. Monitor cell morphology and viability regularly. Discard cells that appear unhealthy or have been in culture for an extended period.
-
-
Inconsistent Experimental Conditions: Minor variations in temperature, pH of the recording solutions, or incubation times can significantly impact inhibitor potency.
-
Recommendation: Strictly control the temperature of your recording setup. Prepare all solutions fresh and verify the pH before each experiment. Ensure that the pre-incubation time with this compound is consistent across all experiments.
-
-
Voltage Protocol and Channel State: The potency of many Nav1.8 inhibitors is state-dependent, meaning they bind with different affinities to the resting, open, or inactivated states of the channel.[1][2]
-
Recommendation: Ensure your voltage protocol is consistent and appropriate for the desired channel state you wish to study. For assessing tonic block, apply test pulses from a hyperpolarized holding potential where most channels are in the resting state. For use-dependent block, a train of depolarizing pulses is necessary.
-
A troubleshooting workflow for inconsistent IC50 values is outlined below:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Apparent Loss of this compound Potency at Higher Firing Frequencies
Question: We observe that the inhibitory effect of this compound appears to decrease when we apply a high-frequency train of depolarizing pulses. Is this expected?
Answer: This phenomenon, known as "reverse use-dependence," has been observed with some Nav1.8 inhibitors.[2] It is characterized by a reduction in inhibitory effect at higher frequencies of channel activation.
Potential Mechanisms:
-
Preferential Binding to Resting State: this compound may have a higher affinity for the resting state of the channel. During high-frequency stimulation, the channel spends more time in the open and inactivated states, potentially leading to the unbinding of the inhibitor.
-
Distinct Binding Sites: The inhibitor might bind to a site that is less accessible when the channel is in the open or inactivated conformation.
Experimental Recommendations:
-
Vary Stimulation Frequency: To confirm reverse use-dependence, systematically vary the frequency of the pulse train and measure the level of inhibition.
-
Investigate State-Dependence: Design voltage protocols to specifically assess the affinity of this compound for the resting and inactivated states of the channel.
The relationship between channel state and inhibitor binding can be visualized as follows:
Caption: State-dependent binding of this compound.
Issue 3: Off-Target Effects Observed at Higher Concentrations
Question: At concentrations of this compound above 10 µM, we are seeing effects on cell viability and activity of other ion channels. How can we mitigate these off-target effects?
Answer: Observing off-target effects at higher concentrations is a common issue with small molecule inhibitors.[3] It is crucial to determine a therapeutic window where the inhibitor is selective for Nav1.8.
Recommendations:
-
Comprehensive Dose-Response Curve: Generate a detailed dose-response curve to identify the concentration range where this compound is most potent and selective. The effective concentration in cellular assays should ideally be below 1 µM.[3]
-
Selectivity Profiling: Test this compound against other Nav channel subtypes (e.g., Nav1.5, Nav1.7) and other relevant ion channels (e.g., hERG) to determine its selectivity profile.[1]
-
Use the Lowest Effective Concentration: Once the IC50 is reliably determined, use the lowest concentration that elicits the desired biological effect to minimize the risk of off-target interactions.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available.
The following diagram illustrates the concept of a therapeutic window:
Caption: Therapeutic window for this compound.
Quantitative Data Summary
The following table summarizes reported IC50 values for various Nav1.8 inhibitors across different experimental systems. This data can serve as a reference for expected potency ranges.
| Compound | Target | Assay System | Reported IC50 (µM) | Reference |
| Compound 3 | hNav1.8 | Manual Patch Clamp | 0.19 | [1] |
| Compound 13 | hNav1.8 | Manual Patch Clamp | 0.19 | [1] |
| Compound 18 | hNav1.8 | Manual Patch Clamp | 0.26 | [1] |
| A-803467 | hNav1.8 | Patch Clamp | ~0.1 (for 50% inhibition) | [2] |
| A-887826 | hNav1.8 | Patch Clamp | ~0.03 (for ~60% inhibition) | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination of this compound
This protocol is adapted from established methods for characterizing Nav1.8 inhibitors.[4]
1. Cell Culture and Preparation:
-
Cell Line: Use a stable cell line expressing human Nav1.8, such as HEK293 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[4]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Electrophysiology: 24-48 hours prior to recording, plate cells onto glass coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Apparatus: Use a standard patch-clamp setup equipped with an amplifier, digitizer, and data acquisition software.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Establish a gigaohm seal and obtain the whole-cell configuration.
-
Voltage Protocol for Tonic Block:
-
Hold the cell at a membrane potential of -100 mV to ensure most channels are in the resting state.[4]
-
Apply a 50 ms (B15284909) depolarizing step to 0 mV every 10 seconds to elicit Nav1.8 currents.[4]
-
-
Data Acquisition: Record the peak inward current for each test pulse.
4. Compound Application and IC50 Determination:
-
Baseline Recording: Record a stable baseline current for at least 3 minutes in the extracellular solution alone.
-
Compound Perfusion: Perfuse the cells with increasing concentrations of this compound, allowing the block to reach a steady state at each concentration (typically 3-5 minutes).
-
Washout: After the highest concentration, perfuse with the control extracellular solution to assess the reversibility of the block.
-
Data Analysis:
-
Calculate the fractional block at each concentration relative to the baseline current.
-
Plot the fractional block against the logarithm of the compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value.[4]
-
An overview of the experimental workflow is presented below:
Caption: Workflow for IC50 determination using patch-clamp.
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
Disclaimer: As "Nav1.8-IN-15" is not a publicly documented compound, this technical support guide provides information based on the general properties and handling of novel small molecule inhibitors targeting the Nav1.8 sodium channel. The recommendations herein are intended to serve as a starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. Small molecule inhibitors are often hydrophobic and exhibit good solubility in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your experimental buffer.
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in your aqueous experimental buffer should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with an ideal target of ≤ 0.1%. Always include a vehicle control (buffer with the same final DMSO concentration as the compound-treated samples) in your experiments to account for any effects of the solvent.
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Use a Co-solvent: In some instances, a small percentage of a co-solvent like ethanol (B145695) or PEG can improve solubility, but this must be validated for compatibility with your assay.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If the pKa of this compound is known, adjusting the buffer pH might enhance its solubility.
-
Sonication: Gentle sonication of the diluted solution in a water bath can sometimes help to redissolve small precipitates.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound for each experiment and do not use solutions that have precipitated.
Q4: How should I store the solid compound and stock solutions of this compound?
A4: Proper storage is crucial for maintaining the stability and activity of the inhibitor.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccator to prevent hydration. |
| 4°C | Up to 2 years | Check the product datasheet for specific recommendations. | |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. DMSO is hygroscopic, so minimize exposure to air. |
Q5: I am observing inconsistent results between experiments. What could be the cause?
A5: Inconsistent results can arise from several factors:
-
Compound Instability: Repeated freeze-thaw cycles, exposure to light, or improper storage can lead to degradation of the inhibitor. Always use fresh dilutions from a properly stored stock.
-
Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can affect the cellular response. Maintain a consistent cell culture protocol.
-
Assay Conditions: Ensure that buffer pH, temperature, and incubation times are consistent across all experiments.
Q6: How can I determine if the observed effects are due to specific inhibition of Nav1.8 or off-target effects?
A6: Validating the specificity of your inhibitor is critical.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known Nav1.8 inhibitor that has a different chemical structure.
-
Genetic Knockdown/Knockout: The phenotype observed with this compound should be mimicked by siRNA-mediated knockdown or CRISPR-Cas9 knockout of the SCN10A gene (which encodes Nav1.8).
-
Dose-Response Curve: A clear dose-dependent effect is indicative of a specific interaction. High concentrations of the inhibitor are more likely to cause off-target effects.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during experiments with this compound.
Guide 1: Troubleshooting Inhibitor Instability and Precipitation
If you suspect your inhibitor is unstable or precipitating, follow this workflow:
Disclaimer: A thorough review of publicly available scientific literature and databases did not yield specific data for a compound designated "Nav1.8-IN-15." Therefore, this technical support center provides guidance based on the challenges and solutions commonly encountered with hydrophobic small molecule inhibitors, particularly those targeting the Nav1.8 channel. The data and protocols presented are derived from studies on well-characterized, publicly disclosed Nav1.8 inhibitors and are intended to serve as a representative resource.
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding the in vivo delivery of this compound.
Q1: What is Nav1.8 and why is it a therapeutic target?
Nav1.8 is a voltage-gated sodium channel subtype that is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG).[1][2] These neurons are responsible for transmitting pain signals.[2][3] Nav1.8 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[1][4] Its specific location in sensory neurons makes it a key target for the development of novel analgesics with the potential for fewer side effects than non-selective sodium channel blockers.[1][2][3]
Q2: What are the primary challenges in delivering this compound in animal models?
Assuming this compound is a hydrophobic small molecule, the primary challenges are likely poor aqueous solubility and limited bioavailability. These issues can lead to:
-
Difficulty in preparing stable and homogenous formulations for injection.
-
Precipitation of the compound upon administration, leading to inconsistent drug exposure.
-
Variable and low absorption from the administration site.
-
Rapid metabolism and clearance from the body.
Q3: What are the initial signs of formulation or delivery problems?
Common indicators of issues with your this compound formulation include:
-
Visible precipitation or cloudiness in the vehicle after preparation.
-
Difficulty in achieving a consistent and reproducible solution.
-
High variability in efficacy or pharmacokinetic data between individual animals in the same group.
-
Lack of a clear dose-response relationship in efficacy studies.
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the in vivo delivery of this compound.
Issue 1: Poor Solubility and Precipitation of this compound in Formulation
| Possible Cause | Suggested Solution |
| Inherent hydrophobicity of the compound | 1. Optimize the Vehicle: - Co-solvents: Use a mixture of biocompatible co-solvents. A common starting point is a ternary system of DMSO, a surfactant like Tween® 80 or Cremophor® EL, and saline or PBS. The final DMSO concentration should be kept low (ideally <10%) to minimize toxicity. - Cyclodextrins: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) to form inclusion complexes that enhance aqueous solubility.2. Alternative Formulation Strategies: - Liposomes: Encapsulate this compound within the lipid bilayer of liposomes to improve solubility and prolong circulation.[5][6][7][8] - Nanosuspensions: Reduce the particle size of the drug to the nanometer range to increase the surface area for dissolution. |
| Incorrect preparation method | 1. Sonication: Use a bath or probe sonicator to aid in the dissolution of the compound in the vehicle.2. Heating: Gently warm the vehicle (if the compound is heat-stable) to increase solubility during preparation. Ensure the solution is cooled to room temperature before administration.3. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. |
Issue 2: Inconsistent Efficacy and High Variability in Animal Studies
| Possible Cause | Suggested Solution |
| Variable Bioavailability | 1. Standardize Formulation Protocol: Ensure the formulation is prepared fresh for each experiment using a consistent, well-documented procedure.2. Route of Administration: Consider the route of administration. For oral dosing, food effects can significantly alter absorption. For intravenous administration, ensure a slow infusion rate to prevent precipitation in the bloodstream.3. Pharmacokinetic (PK) Studies: Conduct preliminary PK studies to determine the time to maximum concentration (Tmax), half-life (t1/2), and overall exposure (AUC) of this compound in your chosen formulation and animal model. |
| Compound Instability | 1. Stability Assessment: Evaluate the stability of this compound in the formulation vehicle over the duration of the experiment. This can be done using analytical techniques like HPLC.2. Protect from Light and Air: Some compounds are sensitive to light and oxidation. Prepare and store formulations in amber vials and consider purging with an inert gas like nitrogen. |
III. Quantitative Data on Representative Nav1.8 Inhibitors
The following tables summarize in vitro potency and in vivo pharmacokinetic data for several well-characterized Nav1.8 inhibitors. This data can serve as a benchmark for what might be expected from a novel inhibitor like this compound.
Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors
| Compound | hNav1.8 IC50 (nM) | Selectivity vs. hNav1.2 (fold) | Selectivity vs. hNav1.5 (fold) | Selectivity vs. hNav1.7 (fold) | Reference |
| A-803467 | 8 | >100 | >100 | >100 | [2] |
| PF-01247324 | 20 | >100 | >100 | >100 | [2] |
| Compound I (Pfizer) | 190 | >89 | >89 | >89 | [9] |
| Compound II (Pfizer) | 260 | >34 | >34 | >34 | [9] |
| MSD199 | 3.4 | >9941 | >9941 | >9941 | [10] |
hNav refers to the human Nav channel subtype. IC50 is the half-maximal inhibitory concentration.
Table 2: Preclinical Pharmacokinetic Parameters of Representative Nav1.8 Inhibitors in Rats
| Compound | Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) | Reference |
| Compound I (Pfizer) | i.v. | 2 | 9.8 | 3 | 4 | 91 (at 5 mg/kg p.o.) | [9] |
| Compound II (Pfizer) | i.v. | 1 | 11.3 | 6.3 | 6.4 | 2.3-34 (dose-dependent) | [9] |
| Compound 3 | p.o. | 5 | - | - | - | 91 | |
| Compound 13 | p.o. | - | - | - | - | ~60 |
i.v. - intravenous; p.o. - oral administration.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the in vivo delivery and efficacy testing of this compound.
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration
-
Preparation of Vehicle:
-
Prepare a stock solution of 10% (v/v) DMSO and 10% (v/v) Tween® 80 in sterile saline (0.9% NaCl).
-
Vortex thoroughly to ensure a homogenous mixture.
-
Filter the vehicle through a 0.22 µm sterile filter.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
Add a small volume of DMSO to dissolve the compound completely.
-
Add the Tween® 80 and vortex.
-
Slowly add the saline while vortexing to bring the formulation to the final volume and concentration.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
-
Administration:
-
Visually inspect the solution for any precipitation before administration.
-
Administer the formulation to the animal via slow intravenous injection (e.g., tail vein in mice or rats).
-
Protocol 2: Efficacy Testing in a Carrageenan-Induced Inflammatory Pain Model
-
Acclimatization: Acclimate animals to the testing environment and equipment for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments).
-
Induction of Inflammation: Inject a 1% solution of carrageenan in sterile saline into the plantar surface of one hind paw.
-
Compound Administration: Administer this compound or vehicle at a predetermined time point before or after the carrageenan injection.
-
Post-treatment Measurements: Measure the paw withdrawal latency or threshold at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) to assess the analgesic effect of the compound.
V. Visualizations
Diagram 1: Nav1.8 Signaling Pathway in Nociception
Caption: Role of Nav1.8 in the pain signaling pathway from the periphery to the CNS.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for the preclinical evaluation of a novel analgesic compound.
References
- 1. Nav1.8 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 10. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nav1.8-IN-15 in cell culture. The focus is on minimizing potential cytotoxicity to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in the peripheral nervous system, specifically in sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Nav1.8 is a key contributor to the rising phase of the action potential in these neurons and is crucial for the transmission of pain signals.[3][4] By blocking Nav1.8, this compound aims to reduce neuronal hyperexcitability associated with chronic pain states.[5]
Q2: What are the common causes of cytotoxicity observed with small molecule inhibitors like this compound in cell culture?
A2: Cytotoxicity with small molecule inhibitors can stem from several factors:
-
High Concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) can lead to off-target effects and general cellular stress.[6]
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides Nav1.8, disrupting essential cellular pathways.[6]
-
Solvent Toxicity: The vehicle used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[7]
-
Prolonged Exposure: Continuous exposure to the inhibitor may interfere with normal cell functions over time, leading to cumulative toxicity.[6]
-
Compound Degradation: The inhibitor may become unstable in the culture medium over extended periods, potentially forming toxic byproducts.[7]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.[6]
Q3: Which cell lines are recommended for studying the effects of this compound?
A3: The choice of cell line is critical for relevant results.
-
HEK293 cells stably expressing human Nav1.8: These are commonly used for initial potency and selectivity profiling of Nav1.8 inhibitors.[5][8]
-
Dorsal Root Ganglion (DRG) neurons: As these are the primary cells endogenously expressing Nav1.8, primary cultures of DRG neurons from rodents are a more physiologically relevant model.[9][10]
Q4: How should I store and handle this compound to maintain its stability and minimize potential toxicity?
A4: Proper storage and handling are crucial for the integrity of the compound.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[6]
-
Solvent: Use high-purity, anhydrous solvents like DMSO for preparing the stock solution.[6]
-
Working Dilutions: Prepare fresh dilutions in your cell culture medium for each experiment to avoid degradation.[6]
-
Light Sensitivity: If the compound is light-sensitive, protect it from light during storage and handling.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
If you observe significant cell death (e.g., detachment, morphological changes, low viability assay readings) after treating your cells with this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50 value.[6] |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the minimum incubation time required to achieve the desired biological effect.[7] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (generally <0.1-0.5%). Always include a vehicle-only control in your experimental setup.[6][7] |
| Cell line is particularly sensitive. | If possible, test the inhibitor on a more robust cell line. Otherwise, perform extensive optimization of concentration and exposure time for your sensitive cell line.[6] |
| Compound instability or degradation. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
Issue 2: Inconsistent Results or Lack of Nav1.8 Inhibition
If you are not observing the expected inhibitory effect on Nav1.8 or your results are highly variable, consult the following table.
| Potential Cause | Recommended Action |
| Inhibitor is not active. | Verify the storage conditions and age of your inhibitor stock. Prepare a fresh stock solution from a new vial if necessary. Confirm its biochemical activity with a cell-free assay if possible.[6] |
| Inhibitor is not cell-permeable. | Check the manufacturer's data or relevant literature to confirm the cell permeability of this compound. If it is not permeable, a different inhibitor or delivery method may be needed.[6] |
| Incorrect timing of inhibitor addition. | The timing of inhibitor treatment relative to the experimental stimulus is crucial. Optimize this by adding the inhibitor before, during, or after the stimulus.[6] |
| Inconsistent cell seeding. | Ensure a uniform number of cells is seeded across all wells to minimize variability in cell density, which can affect the experimental outcome.[7] |
| Assay interference. | The inhibitor might interfere with the reagents of your viability or functional assay. Run a cell-free control to test for direct interactions between the inhibitor and the assay components.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
This protocol helps establish the concentration range of this compound that is non-toxic to your cell line.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your complete culture medium. Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) as the highest inhibitor concentration.
-
Treatment: Remove the old medium and add the prepared dilutions of this compound and control solutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[7]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nav1.8-IN-15, a selective inhibitor of the Nav1.8 sodium channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective antagonist of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for transmitting pain signals. By selectively blocking Nav1.8, this compound reduces the excitability of these neurons, thereby dampening the propagation of pain signals without causing the central nervous system side effects often associated with non-selective sodium channel blockers.
Q2: We are observing a decrease in the inhibitory effect of this compound after prolonged application in our cell-based assays. What could be the cause?
A2: A decrease in efficacy during long-term studies can be multifactorial. Potential causes include:
-
Compound stability: Ensure that this compound is stable in your experimental buffer over the duration of the experiment.
-
Cell health: Prolonged exposure to any compound can affect cell viability. Monitor cell health and consider reducing the incubation time or compound concentration.
-
Receptor internalization or desensitization: While less common for small molecule inhibitors of ion channels, chronic exposure could potentially lead to compensatory changes in the cell, such as downregulation of Nav1.8 channel expression or alterations in signaling pathways that modulate channel activity.
-
Reverse Use-Dependence: Some Nav1.8 inhibitors exhibit a phenomenon known as "reverse use-dependence," where the inhibitory effect is reduced by repetitive short depolarizations of the cell membrane. If your experimental protocol involves repeated stimulation, this could contribute to a perceived loss of potency.[1][2][3]
Q3: Our in vivo data with this compound shows high variability between animals. How can we reduce this?
A3: High variability in animal models is a common challenge. To minimize this, consider the following:
-
Animal Acclimatization: Ensure all animals are properly acclimatized to the housing and testing environments to reduce stress-induced variability.[4]
-
Consistent Dosing: Prepare fresh formulations of this compound for each experiment to ensure consistent dosing and avoid issues with compound precipitation or degradation.[4]
-
Route of Administration: The route of administration can significantly impact bioavailability. Consider the pharmacokinetic profile of this compound in your chosen species.
-
Experimenter Blinding: All behavioral assessments should be performed by an experimenter who is blind to the treatment groups to minimize unconscious bias.
-
Genetic Background: Be aware that the genetic background of the animals can influence their response to pain and to the therapeutic agent.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Electrophysiology Experiments
| Potential Cause | Troubleshooting Steps |
| Voltage Control Issues | Ensure proper series resistance compensation (<80%) and monitor it throughout the recording. A high or unstable series resistance can lead to inaccurate voltage control and variable IC50 values. |
| Compound Precipitation | Visually inspect the perfusion solutions for any signs of precipitation, especially at higher concentrations. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Incomplete Solution Exchange | Verify that your perfusion system allows for rapid and complete exchange of solutions around the recorded cell. Dead space in the perfusion lines can lead to inaccurate compound concentrations at the cell. |
| "Reverse Use-Dependence" | If your voltage protocol involves high-frequency stimulation, the inhibitory effect of this compound may be reduced.[1][2][6] To test for this, compare the IC50 value obtained with a low-frequency protocol to that from a high-frequency protocol. |
| Cell Health | Use only healthy cells with a stable resting membrane potential and low leak current for recordings. Poor cell health can lead to rundown of the sodium current and affect the apparent potency of the inhibitor. |
Issue 2: Reduced Efficacy of this compound in Long-Term In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Issues | The compound may be rapidly metabolized or cleared. If possible, perform pharmacokinetic studies to determine the half-life and exposure of this compound in your animal model. Consider adjusting the dosing regimen accordingly. |
| Upregulation of Compensatory Pathways | Chronic inhibition of Nav1.8 may lead to the upregulation of other sodium channel subtypes or changes in signaling pathways that promote neuronal excitability.[7] Analyze the expression levels of other Nav channels (e.g., Nav1.7, Nav1.9) in relevant tissues (e.g., dorsal root ganglia) from long-term treated animals. |
| Neuronal Heterogeneity | A subpopulation of nociceptors may be less dependent on Nav1.8 for their excitability and may become more prominent during chronic treatment.[5] Consider co-administering this compound with an inhibitor of another pain-relevant target. |
| Changes in Nav1.8 Expression or Localization | Inflammatory mediators can alter the expression and trafficking of Nav1.8 to the cell surface.[8] Investigate if long-term treatment with this compound induces any changes in the expression or localization of the Nav1.8 protein in sensory neurons. |
| Development of Tolerance | While less common with this class of inhibitors, the possibility of tolerance development cannot be entirely ruled out. Assess the dose-response relationship at different time points during the long-term study. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors
| Compound | Target | Assay Type | Species | IC50 (nM) | Selectivity vs. Nav1.8 | Reference |
| A-803467 | Nav1.8 | Recombinant Cell Line | Human | 8 | - | [9] |
| Nav1.2 | Recombinant Cell Line | Human | >1000 | >125-fold | [9] | |
| Nav1.5 | Recombinant Cell Line | Human | >1000 | >125-fold | [9] | |
| Nav1.7 | Recombinant Cell Line | Human | >1000 | >125-fold | [9] | |
| PF-01247324 | Nav1.8 | Recombinant Cell Line | Human | 28 | - | [10] |
| Nav1.5 | Recombinant Cell Line | Human | 8000 | ~285-fold | [10] | |
| Suzetrigine (VX-548) | Nav1.8 | Recombinant Cell Line | Human | ~1 | - | [5] |
| Other Nav Subtypes | Recombinant Cell Line | Human | >30,000 | >30,000-fold | [5] |
Table 2: In Vivo Efficacy of a Representative Nav1.8 Inhibitor (A-803467) in a Neuropathic Pain Model
| Animal Model | Route of Administration | Dose (mg/kg) | Efficacy (% Reversal of Allodynia) | Reference |
| Spinal Nerve Ligation (Rat) | Intraperitoneal | 30 | ~50% | [11] |
| 100 | ~80% | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the potency (IC50) of this compound on human Nav1.8 channels.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human SCN10A gene (Nav1.8). Culture cells under standard conditions (37°C, 5% CO2).
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. Add 300 nM Tetrodotoxin (TTX) to block any endogenous TTX-sensitive sodium channels.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit Nav1.8 currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms).
-
Apply this compound at increasing concentrations via a perfusion system.
-
Measure the peak inward current at each concentration after steady-state inhibition is reached.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: In Vivo Model of Inflammatory Pain (Carrageenan-Induced)
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment for several days.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus (Hargreaves test).
-
Induction of Inflammation: Inject 1% carrageenan solution into the plantar surface of one hind paw.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal) at a specified time relative to the carrageenan injection.
-
Behavioral Testing: Measure the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis:
-
Calculate the percentage reversal of thermal hyperalgesia for each animal at each time point.
-
Compare the effects of this compound to the vehicle control group using appropriate statistical analysis.
-
Visualizations
Caption: Nav1.8 signaling pathway in inflammatory pain.
Caption: Experimental workflow for Nav1.8 inhibitor characterization.
Caption: Troubleshooting logic for overcoming resistance to this compound.
References
- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.8 - Wikipedia [en.wikipedia.org]
- 8. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 9. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Nav1.8-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments and troubleshooting common issues encountered while characterizing this novel Nav1.8 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific questions and potential problems you may encounter during your experiments with this compound.
Q1: My IC50 value for this compound is significantly different from what I expected.
Answer: Discrepancies in IC50 values can arise from several factors. Consider the following:
-
Cellular Model: The choice of the expression system can significantly impact the apparent potency of the inhibitor. IC50 values obtained from recombinant cell lines (e.g., HEK293, CHO) stably expressing the human Nav1.8 channel may differ from those derived from primary dorsal root ganglion (DRG) neurons, which express native channels and a different complement of auxiliary subunits.[1][2]
-
State-Dependence: Nav1.8 inhibitors can exhibit different affinities for the resting, open, and inactivated states of the channel.[1][3] The holding potential and stimulation frequency used in your electrophysiology protocol will determine the predominant channel state and, consequently, the measured IC50. For instance, some inhibitors show higher potency for the inactivated state.
-
Use-Dependence/Reverse Use-Dependence: The potency of some Nav1.8 inhibitors changes with the frequency of channel activation.[1] Standard use-dependence shows increased block with higher frequency, while "reverse use-dependence," as seen with compounds like A-887826, shows relief of inhibition at higher firing rates.[2] Ensure your stimulation protocol is consistent across experiments.
-
Compound Stability and Solubility: Verify the stability and solubility of this compound in your experimental buffer. Precipitation at higher concentrations can lead to an artificially shallow dose-response curve and an inaccurate IC50 value.
-
Assay Temperature: Experiments conducted at physiological temperatures (e.g., 37°C) may yield different results compared to those at room temperature, as channel kinetics are temperature-dependent.[2]
Q2: The slope of my this compound dose-response curve is very shallow (Hill slope < 1).
Answer: A shallow Hill slope can indicate several phenomena:
-
Positive Cooperativity: While less common for inhibitors, it may suggest complex binding interactions.
-
Experimental Artifacts: More likely, a shallow slope can be due to:
-
Compound instability or insolubility at higher concentrations.
-
Complex biological responses within the cell.
-
Presence of multiple binding sites with different affinities.
-
-
Incomplete Blockade: If the inhibitor does not achieve 100% block at saturating concentrations, it can affect the curve fitting and lead to a shallow slope.
Q3: I am observing a "reverse use-dependent" effect with this compound. What does this mean?
Answer: Reverse use-dependence is a phenomenon where the inhibitory effect of a compound is reduced with repetitive channel activation. This has been observed with some Nav1.8 inhibitors, such as A-887826.[2] It is thought to arise from the inhibitor having a lower affinity for the open or inactivated states of the channel compared to the resting state. During repetitive stimulation, the channels spend more time in the open and inactivated states, leading to a reduction in the overall block. This property is important to characterize as it may have implications for the inhibitor's efficacy under physiological firing patterns.[2][4]
Q4: What are the best cellular models to use for generating a this compound dose-response curve?
Answer: The choice of cellular model depends on the experimental goals:
| Cell Type | Description | Advantages | Disadvantages |
| HEK293 or CHO cells stably expressing human Nav1.8/β subunits | Recombinant cell lines engineered to express the human Nav1.8 channel and auxiliary β subunits.[5] | High-throughput screening compatibility, homogenous cell population, well-defined system for studying direct channel inhibition. | May lack the full complement of native neuronal proteins, potentially affecting channel modulation and pharmacology. |
| Primary Dorsal Root Ganglion (DRG) Neurons | Neurons endogenously expressing Nav1.8 channels, isolated from rodents or humans.[1][6] | Physiologically relevant model, expresses native channel complexes and interacting proteins. | Heterogeneous cell population, more technically challenging to culture and record from, lower throughput. |
Experimental Protocols
Below are detailed methodologies for key experiments to characterize the dose-response relationship of this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is adapted for a novel investigational compound, this compound, based on established methods for other Nav1.8 inhibitors.[7]
Objective: To determine the concentration-dependent inhibition of Nav1.8 by this compound.
Cell Preparation:
-
Culture HEK293 cells stably expressing human Nav1.8/β3 subunits on glass coverslips.
-
Use cells for recording 24-72 hours after plating.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
Recording Procedure:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single, healthy cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
Voltage-Clamp Protocols:
-
Resting State IC50:
-
Holding Potential: -100 mV.
-
Test Pulse: Depolarize to 0 mV for 50 ms (B15284909) every 10 seconds.
-
Procedure:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound.
-
Allow the block to reach a steady state at each concentration.
-
Perform a washout with the extracellular solution to assess reversibility.
-
-
-
Inactivated State IC50:
-
Holding Potential: -100 mV.
-
Conditioning Pulse: Depolarize to -30 mV for 500 ms (to induce inactivation).
-
Test Pulse: Depolarize to 0 mV for 50 ms.
-
Procedure: Follow the same perfusion and recording steps as for the resting state protocol.
-
Data Analysis:
-
Calculate the fractional block at each concentration relative to the baseline current.
-
Plot the fractional block against the logarithm of the this compound concentration.
-
Fit the data using the Hill equation to determine the IC50 value and Hill slope.
Protocol 2: Fluorescence-Based Membrane Potential Assay (e.g., FRET)
This protocol outlines a higher-throughput method for assessing Nav1.8 inhibition.[4][8]
Objective: To determine the IC50 of this compound using a fluorescence-based assay.
Materials:
-
HEK293 cells stably expressing human Nav1.8.
-
Membrane potential-sensitive FRET dyes.
-
Fluorometric Imaging Plate Reader (FLIPR).
-
Nav1.8 channel activator (e.g., veratridine (B1662332) or deltamethrin).
Procedure:
-
Plate Nav1.8-expressing cells in 96- or 384-well plates.
-
Load cells with the FRET dye according to the manufacturer's instructions.
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time.
-
Add the Nav1.8 channel activator to all wells to stimulate channel opening and induce membrane depolarization.
-
Measure the change in fluorescence using the FLIPR.
Data Analysis:
-
Normalize the fluorescence signal to the control wells (vehicle only).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
Data Presentation
| Parameter | Electrophysiology (Whole-Cell Patch Clamp) | Fluorescence-Based Assay (FRET) |
| Cell Type | HEK293-hNav1.8 or DRG neurons | HEK293-hNav1.8 |
| Primary Endpoint | Inhibition of Na+ current amplitude | Change in fluorescence intensity |
| Throughput | Low | High |
| Information Provided | IC50, state-dependence, use-dependence, channel kinetics | IC50 |
| Typical Concentration Range for Nav1.8 Inhibitors | 1 nM to 30 µM | 1 nM to 30 µM |
Visualizations
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Welcome to the technical support center for Nav1.8-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
This compound, also known as Compound 31, is a potent, orally active nicotinamide (B372718) derivative that acts as an inhibitor of the voltage-gated sodium channel Nav1.8.[1][2] This channel is a key mediator of pain signals in the peripheral nervous system, making it a significant target for the development of novel analgesics.[1][3][4]
This guide will help you interpret unexpected experimental outcomes and provide standardized protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Nav1.8 sodium channel.[1][2] By blocking this channel, it prevents the influx of sodium ions into sensory neurons, which is necessary for the generation and propagation of action potentials that transmit pain signals.[3]
Q2: In which experimental models has this compound or similar nicotinamide derivatives shown efficacy?
Nicotinamide derivatives targeting Nav1.8 have demonstrated efficacy in rodent models of both inflammatory and neuropathic pain.[1][5]
Q3: Are there known off-target effects for Nav1.8 inhibitors that I should be aware of?
While this compound is designed to be selective, it is crucial to consider potential off-target effects. Non-selective sodium channel blockers can impact other Nav subtypes, leading to cardiovascular (Nav1.5) or central nervous system (CNS) side effects (Nav1.1, Nav1.2, etc.).[1] For instance, blockade of Nav1.5 in the heart can lead to arrhythmias.[6][7] It is recommended to perform a broad ion channel screening to identify any unintended interactions.
Q4: I am observing a weaker than expected effect in my rodent model. What could be the reason?
A significant challenge in the development of Nav1.8 inhibitors is the potential for species-specific differences in potency. Some compounds exhibit a dramatic decrease in activity against rodent Nav1.8 channels compared to human Nav1.8.[8][9] This cross-species potency shift can lead to a weaker than expected analgesic effect in preclinical rodent models. It is advisable to confirm the potency of your batch of this compound on the specific species' channels you are using, if possible. Humanized transgenic animal models expressing human Nav1.8 can also be a valuable tool to overcome this issue.[8]
Troubleshooting Unexpected Results
In Vitro Electrophysiology Experiments
Problem 1: No or minimal inhibition of Nav1.8 currents at the expected concentration.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Some amide derivatives can be unstable in buffer solutions. |
| Incorrect Voltage Protocol | Ensure the voltage protocol is appropriate for studying Nav1.8, which has more depolarized activation and inactivation properties compared to other Nav subtypes.[10] The holding potential should be set to a level that minimizes the inactivation of other co-expressed Nav channels. |
| Cell Line Issues | Verify the expression and functionality of Nav1.8 channels in your cell line using a known Nav1.8 blocker as a positive control. Note that HEK293T cells can have low peak currents for Nav1.8, and ND-7/23 cells may have a high background of endogenous TTX-sensitive currents.[11][12] |
| "Reverse Use-Dependence" | Some Nav1.8 inhibitors, like A-887826, exhibit "reverse use-dependence," where inhibition is relieved by repetitive short depolarizations.[13] If you are using a high-frequency stimulation protocol, try a lower frequency or single-pulse protocol to see if inhibition is more pronounced. |
Problem 2: Inhibition observed in non-Nav1.8 expressing cells or unexpected changes in action potential parameters.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Profile this compound against a panel of other ion channels, particularly other Nav subtypes (Nav1.1, 1.2, 1.5, 1.7) to determine its selectivity. |
| Modulation of Other Currents | In native neurons, the compound could be affecting other ion channels that contribute to the action potential waveform. Use specific blockers for other channels (e.g., potassium, calcium channels) to isolate the effect on Nav1.8. |
In Vivo Pain Models
Problem 3: Lack of analgesic effect in a validated pain model.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Pharmacokinetics | Although described as orally active, the specific formulation and administration route can significantly impact bioavailability.[2] Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound. |
| Species-Specific Potency | As mentioned in FAQ 4, the compound may have lower potency in the animal species being tested. Consider using higher doses (if tolerated) or a humanized animal model.[8] |
| Inappropriate Pain Model | While effective in some models, Nav1.8 inhibition may not be efficacious in all types of pain. For example, some early Nav1.8 inhibitors were not effective against formalin-induced nociception.[1] Ensure the chosen pain model is appropriate for evaluating Nav1.8-mediated pain. |
| Dosing and Timing | Optimize the dose and the timing of administration relative to the pain assessment. A full dose-response and time-course study is recommended. |
Problem 4: Observation of unexpected side effects (e.g., motor impairment, sedation, cardiovascular changes).
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Side effects may indicate a lack of selectivity. CNS effects could be due to inhibition of central Nav channels, while cardiovascular effects could be related to Nav1.5 blockade.[1][6][7] |
| High Compound Exposure | The observed side effects might be dose-dependent. Reduce the dose to see if the side effects diminish while retaining the analgesic effect. Correlate plasma concentrations with the observed side effects. |
| Metabolite Activity | The parent compound might be selective, but its metabolites could have off-target activity. Investigate the metabolic profile of this compound. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To measure the inhibitory effect of this compound on Nav1.8 channels expressed in a heterologous system (e.g., HEK293 cells) or native sensory neurons (e.g., dorsal root ganglion neurons).
Methodology:
-
Cell Culture: Culture cells stably expressing human or rodent Nav1.8. For native neurons, dissect and culture dorsal root ganglion (DRG) neurons from rodents.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at room temperature or physiological temperature (37°C).
-
Use a voltage protocol to assess tonic and use-dependent block. A typical protocol to elicit Nav1.8 currents involves holding the cell at -100 mV and applying a depolarizing step to 0 mV for 20-50 ms.
-
-
Data Analysis:
-
Measure the peak inward current before and after application of this compound at various concentrations.
-
Construct a concentration-response curve to determine the IC₅₀ value.
-
In Vivo Pain Model: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To assess the analgesic efficacy of this compound in a model of inflammatory pain.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Inflammation: Inject 100 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.
-
Pain Behavior Assessment:
-
Measure baseline thermal and mechanical sensitivity before CFA injection using tests like the Hargreaves test (thermal) and von Frey filaments (mechanical).
-
Re-assess pain thresholds 24 hours after CFA injection to confirm the development of hyperalgesia and allodynia.
-
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Assessment: Measure pain thresholds at various time points after compound administration (e.g., 30, 60, 120, 240 minutes) to evaluate the analgesic effect.
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of Nav1.8-mediated pain signaling and its inhibition by this compound.
Experimental Workflow: In Vivo Pain Model
References
- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Blockade of NaV1.8 Increases the Susceptibility to Ventricular Arrhythmias During Acute Myocardial Infarction [frontiersin.org]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug discovery targeting Nav1.8: Structural insights and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of inhibition of human NaV1.8 by the tarantula venom peptide Protoxin-I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two selective Nav1.8 inhibitors: Nav1.8-IN-15 and A-803467. This analysis is based on available preclinical data and aims to offer a clear perspective on their potential as therapeutic agents for pain management.
The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals, making it a prime target for the development of novel analgesics. Both this compound and A-803467 have emerged as selective inhibitors of this channel, demonstrating promise in preclinical studies. This guide will delve into their comparative efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency and selectivity of a drug candidate are critical indicators of its potential therapeutic window. The following table summarizes the available data for a representative compound from the same chemical series as this compound (referred to as Compound 13 in the source literature) and A-803467 against the human Nav1.8 channel and other Nav subtypes.
| Compound | hNav1.8 IC50 (µM) | hNav1.1 IC50 (µM) | hNav1.2 IC50 (µM) | hNav1.3 IC50 (µM) | hNav1.5 IC50 (µM) | hNav1.7 IC50 (µM) | Selectivity over hNav1.5 |
| Compound 13 (this compound series) | 0.19 | 37 | - | - | 37 | 36 | ~195-fold |
| A-803467 | 0.008 | - | ≥1 | ≥1 | ≥1 | ≥1 | >100-fold |
Note: Data for this compound is represented by "Compound 13" from a disclosed modulator series, as specific data for "this compound" was not publicly available.
In Vivo Efficacy in Animal Models of Pain
The true test of an analgesic's potential lies in its ability to alleviate pain in living organisms. The following table compares the in vivo efficacy of Compound 13 (from the this compound series) and A-803467 in established rodent models of neuropathic and inflammatory pain.
| Compound | Animal Model | Pain Type | Efficacy (ED50 mg/kg, i.p.) |
| Compound 13 (this compound series) | Tibial Nerve Transection (TNT) | Neuropathic | Efficacious (Significance P < 0.05) |
| A-803467 | Spinal Nerve Ligation (SNL) | Neuropathic | 47 |
| A-803467 | Sciatic Nerve Injury (CCI) | Neuropathic | 85 |
| A-803467 | Complete Freund's Adjuvant (CFA) | Inflammatory | 41 |
| A-803467 | Capsaicin-induced secondary allodynia | Neuropathic | ~100 |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited in this guide.
Manual Patch Clamp Electrophysiology
This technique is used to measure the inhibitory activity of compounds on specific ion channels.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (and associated β1 subunit) are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips for recording.
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. The cell membrane is held at a holding potential (e.g., -100 mV) to keep the channels in a resting state.
-
Voltage Protocol: A specific voltage protocol is applied to elicit channel opening and inactivation. For instance, a depolarizing pulse to 0 mV for 20 ms (B15284909) is used to activate the Nav1.8 channels.
-
Compound Application: The test compound (e.g., this compound or A-803467) is applied at various concentrations to the bath solution perfusing the cells.
-
Data Analysis: The peak inward sodium current is measured before and after compound application. The concentration-response curve is then plotted to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the channel activity.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment for several days.
-
Baseline Measurement: Baseline paw withdrawal thresholds to a thermal or mechanical stimulus are measured. For thermal hyperalgesia, a radiant heat source is applied to the plantar surface of the hind paw, and the latency to withdrawal is recorded. For mechanical allodynia, von Frey filaments of increasing force are applied to the paw.
-
CFA Injection: A subcutaneous injection of Complete Freund's Adjuvant (typically 100-150 µl) is made into the plantar surface of one hind paw.
-
Pain Behavior Assessment: At a set time point after CFA injection (e.g., 24 hours), paw withdrawal thresholds are reassessed to confirm the development of hyperalgesia or allodynia.
-
Drug Administration: The test compound is administered (e.g., intraperitoneally).
-
Post-treatment Assessment: Paw withdrawal thresholds are measured at various time points after drug administration to evaluate its analgesic effect.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model mimics neuropathic pain caused by nerve injury.
-
Animal Preparation: Rats are anesthetized, and the surgical area is sterilized.
-
Surgical Procedure: An incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture.[1][2][3][4]
-
Post-operative Care: Animals are allowed to recover from surgery.
-
Pain Behavior Assessment: Several days after surgery (e.g., 7-14 days), the development of mechanical allodynia is assessed using von Frey filaments on the ipsilateral (ligated side) hind paw.
-
Drug Administration and Testing: Similar to the CFA model, the test compound is administered, and paw withdrawal thresholds are measured over time to determine its efficacy in reversing neuropathic pain.
Visualizing the Mechanisms
To better understand the context of this research, the following diagrams illustrate the Nav1.8 signaling pathway and a typical experimental workflow.
Caption: The role of Nav1.8 in the pain signaling pathway.
Caption: General experimental workflow for Nav1.8 inhibitor evaluation.
Conclusion
Both the this compound series and A-803467 demonstrate potent and selective inhibition of the Nav1.8 channel, translating to significant analgesic effects in preclinical models of neuropathic and inflammatory pain. A-803467 appears to be more potent in in vitro assays, with an IC50 in the nanomolar range.[5][6] The this compound series, represented by Compound 13, also shows high potency and excellent selectivity.[7] A notable difference lies in their pharmacokinetic profiles; A-803467 has been reported to have poor oral bioavailability, a challenge that the development of the this compound series aimed to address.[7][8] Further head-to-head comparative studies, particularly with orally administered compounds, would be invaluable in determining the superior candidate for clinical development. The data presented here underscores the therapeutic potential of targeting Nav1.8 for the treatment of chronic pain and highlights the distinct profiles of these two promising inhibitors.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of Nav1.8-IN-1 against other voltage-gated sodium (Nav) channel subtypes. The information presented is supported by available experimental data and detailed methodologies to assist researchers in evaluating this compound for preclinical studies in pain and other sensory signaling pathways.
Introduction to Nav1.8 and Selective Inhibition
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia. Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and a more depolarized voltage dependence of inactivation, position it as a key contributor to nociceptive signaling. Consequently, selective inhibitors of Nav1.8 are actively being pursued as a promising therapeutic strategy for the treatment of chronic inflammatory and neuropathic pain, potentially avoiding the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers.
Nav1.8-IN-1 (also known as Compound 31) has been identified as a potent inhibitor of the Nav1.8 sodium channel.[1][2] This guide will focus on its selectivity against other Nav channel isoforms.
Quantitative Selectivity Profile of Nav1.8-IN-1
| Target Nav Channel | Nav1.8-IN-1 (Compound 31) IC50 (µM) | A-803467 IC50 (nM) | Fold Selectivity (A-803467 vs. Nav1.8) |
| hNav1.8 | Potent inhibitor | 8 | 1 |
| hNav1.1 | Data not available | >1000 | >125 |
| hNav1.2 | Data not available | ≥1000 | >125 |
| hNav1.3 | Data not available | ≥1000 | >125 |
| hNav1.4 | Data not available | >1000 | >125 |
| hNav1.5 | Data not available | ≥1000 | >125 |
| hNav1.6 | Data not available | >1000 | >125 |
| hNav1.7 | Data not available | 610 | 76 |
Note: A related compound from the same chemical series as Nav1.8-IN-1 was reported to have ≥50-fold selectivity for Nav1.8 over other ion channels studied.[3]
Experimental Protocols
The determination of compound selectivity against a panel of Nav channel subtypes is typically performed using electrophysiological techniques. Both manual and automated patch-clamp electrophysiology are the gold standards for this assessment.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage.
1. Cell Lines:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, or Nav1.8) are commonly used.
2. Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.3 with CsOH.
3. Voltage Protocol:
-
Cells are typically held at a holding potential of -120 mV.
-
To assess the effect of the compound on the channel in the inactivated state, a depolarizing pre-pulse to a voltage that causes significant channel inactivation (e.g., -50 mV for a duration of 500 ms) is applied.
-
A subsequent test pulse to 0 mV is then used to elicit sodium currents.
-
The effect of the compound is measured as the percentage inhibition of the peak sodium current.
-
Concentration-response curves are generated by applying a range of compound concentrations to determine the IC50 value.
4. Data Analysis:
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
-
Selectivity is determined by comparing the IC50 value for Nav1.8 to the IC50 values for other Nav channel subtypes.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of Nav1.8 inhibition, the following diagrams are provided.
References
For researchers, scientists, and drug development professionals, validating the in vivo target engagement of novel Nav1.8 inhibitors is a critical step in the development of new non-opioid analgesics. This guide provides a comparative overview of methodologies and data for assessing the in vivo efficacy of selective Nav1.8 inhibitors, using well-characterized compounds as benchmarks. Due to the lack of publicly available in vivo data for a specific molecule designated "Nav1.8-IN-15," this guide will focus on representative selective Nav1.8 inhibitors to illustrate the principles of in vivo target engagement and efficacy.
The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, is a key target for the development of novel pain therapeutics.[1][2][3] Inhibition of Nav1.8 is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain signals.[4] This guide outlines common preclinical models and methodologies used to confirm that a Nav1.8 inhibitor is engaging its target in a living system and producing a measurable analgesic effect.
Comparative Efficacy of Selective Nav1.8 Inhibitors
The in vivo efficacy of selective Nav1.8 inhibitors is typically assessed in rodent models of inflammatory and neuropathic pain. The data presented below summarizes the performance of three well-characterized Nav1.8 inhibitors—A-803467, PF-01247324, and Suzetrigine (B10856436) (VX-548)—in these models.
| Compound | Pain Model | Species | Route of Administration | Key Efficacy Endpoint | ED50 / Effective Dose | Citation(s) |
| A-803467 | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Rat | Intraperitoneal (i.p.) | Reversal of Thermal Hyperalgesia | 41 mg/kg | [1] |
| Spinal Nerve Ligation (SNL) - Neuropathic Pain | Rat | Intraperitoneal (i.p.) | Reversal of Mechanical Allodynia | 47 mg/kg | [1] | |
| PF-01247324 | Carrageenan - Inflammatory Pain | Rat | Oral (p.o.) | Reversal of Thermal Hyperalgesia | 30 mg/kg | [5] |
| Spinal Nerve Ligation (SNL) - Neuropathic Pain | Rat | Oral (p.o.) | Reversal of Tactile Allodynia | 10 and 30 mg/kg | [6] | |
| Suzetrigine (VX-548) | Formalin Test - Inflammatory Pain | Mouse | Intraperitoneal (i.p.) | Reduction of Nocifensive Behaviors | Not specified | [1][5] |
| Partial Sciatic Nerve Injury - Neuropathic Pain | Mouse | Intraperitoneal (i.p.) | Reversal of Mechanical Hyperalgesia | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols for key experiments used to validate Nav1.8 target engagement.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, allowing for the evaluation of analgesic compounds over a longer duration.[7]
Objective: To induce a localized inflammation and measure the ability of a Nav1.8 inhibitor to reverse the resulting thermal or mechanical hyperalgesia.
Procedure:
-
Animal Handling and Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurements: Establish baseline responses to thermal (e.g., Hargreaves test) and mechanical (e.g., von Frey filaments) stimuli.
-
CFA Induction: Under brief isoflurane (B1672236) anesthesia, inject 100 µl (rats) or 20 µl (mice) of a 1 mg/ml solution of heat-killed Mycobacterium tuberculosis in an oil/saline emulsion (CFA) into the plantar surface of one hind paw.[7]
-
Post-Induction Period: Allow 24-48 hours for the inflammation and associated hypersensitivity to develop.
-
Compound Administration: Administer the Nav1.8 inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: At predetermined time points after compound administration, re-assess thermal and mechanical sensitivity to determine the reversal of hyperalgesia.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used model of peripheral neuropathic pain that results in robust and long-lasting mechanical allodynia.[8]
Objective: To induce neuropathic pain via partial nerve injury and assess the ability of a Nav1.8 inhibitor to alleviate the resulting mechanical allodynia.
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., with a ketamine/xylazine mixture).
-
Surgical Procedure:
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, removing a small section of the distal nerve stump.[8]
-
Take care to leave the sural nerve intact and undamaged.
-
-
Wound Closure: Suture the muscle and skin layers.
-
Post-Operative Recovery: Allow the animals to recover for at least 7 days for the neuropathic pain state to fully develop.
-
Compound Administration and Testing: Administer the Nav1.8 inhibitor or vehicle and assess mechanical allodynia using von Frey filaments on the lateral (sural nerve-innervated) side of the paw.
In Vivo Electrophysiology: Dorsal Horn Neuron Recording
This technique directly measures the effect of a compound on the firing properties of neurons in the pain pathway.
Objective: To determine if systemic administration of a Nav1.8 inhibitor can reduce the spontaneous or evoked firing of dorsal horn wide-dynamic range (WDR) neurons in a pain model.
Generalized Protocol:
-
Animal Preparation: Anesthetize a rat with a neuropathic or inflammatory pain condition (e.g., SNL model).
-
Surgical Setup: Perform a laminectomy to expose the lumbar spinal cord.
-
Neuron Identification: Advance a recording microelectrode into the dorsal horn to isolate a single WDR neuron. Characterize the neuron's receptive field on the hind paw and its response to mechanical stimuli (e.g., von Frey filaments).
-
Baseline Recording: Record the spontaneous and evoked (in response to mechanical stimulation) firing of the neuron.
-
Compound Administration: Administer the Nav1.8 inhibitor intravenously.
-
Post-Dose Recording: Continue to record the spontaneous and evoked activity of the neuron to assess the inhibitory effect of the compound.[9][10]
Visualizing Pathways and Workflows
Nav1.8 Signaling Pathway in Nociception
The following diagram illustrates the role of Nav1.8 in the pain signaling cascade and the mechanism of its inhibition.
Caption: Role of Nav1.8 in pain signaling and its inhibition.
Experimental Workflow for In Vivo Target Validation
This workflow outlines the key steps in assessing the in vivo efficacy of a novel Nav1.8 inhibitor.
Caption: Workflow for in vivo validation of Nav1.8 inhibitors.
Logical Relationship of Nav1.8 Inhibition to Analgesia
This diagram illustrates the logical connection between selective Nav1.8 inhibition and the resulting analgesic effect.
References
- 1. Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]
- 3. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropathic Pain | Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice | springermedicine.com [springermedicine.com]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo electrophysiology of dorsal-horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
While specific data for a compound designated "Nav1.8-IN-15" is not publicly available, this guide provides a comparative analysis of the well-characterized and highly selective Nav1.8 sodium channel inhibitor, A-803467. To offer a broader perspective on selectivity, data for another notable selective inhibitor, PF-01247324, is also included. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the cross-reactivity profiles of selective Nav1.8 inhibitors.
The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[1] Its involvement in chronic inflammatory and neuropathic pain has established it as a significant target for the development of novel analgesics.[1] A critical characteristic for any potential therapeutic targeting Nav1.8 is high selectivity over other sodium channel subtypes to minimize off-target effects.[1] This guide delves into the selectivity profile of A-803467, a potent and selective Nav1.8 blocker, and compares it with other Nav channel subtypes.[2][3]
Comparative Selectivity Profile of Nav1.8 Inhibitors
The inhibitory potency (IC50) of a compound against various ion channels is a key indicator of its selectivity. The following table summarizes the IC50 values for A-803467 and PF-01247324 against a panel of human voltage-gated sodium channels.
| Target | A-803467 IC50 (nM) | PF-01247324 IC50 (nM) | Fold Selectivity (vs. hNav1.8) for A-803467 | Fold Selectivity (vs. hNav1.8) for PF-01247324 |
| hNav1.8 | 8 [2][4] | 196 [5][6] | 1 | 1 |
| hNav1.1 | >1000[3] | 13,400[5] | >125 | ~68 |
| hNav1.2 | 7380 | 12,800[5][7] | ~923 | ~65 |
| hNav1.3 | 2450 | - | ~306 | - |
| hNav1.5 | ≥1000[3] | ~10,000[5][6] | >125 | ~51 |
| hNav1.7 | 6740 | 19,000[7] | ~843 | ~97 |
A-803467 demonstrates exceptional selectivity for hNav1.8, with IC50 values for other tested sodium channel subtypes being over 125 to 900 times higher.[3] PF-01247324 also shows significant selectivity for hNav1.8, with IC50 values for other subtypes ranging from approximately 50- to 100-fold higher.[5][6][7]
Experimental Methodologies
The determination of ion channel selectivity is a critical step in drug discovery. The following section outlines a typical experimental protocol for assessing the cross-reactivity of a compound using patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a gold-standard technique for studying ion channel function and pharmacology.[8][9] It allows for the measurement of the electrical currents flowing through the entire cell membrane, providing a precise assessment of a compound's inhibitory effect on specific ion channels.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.8) and a panel of related subtypes to assess selectivity.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.8, hNav1.2, hNav1.5, etc.).
General Procedure:
-
Cell Preparation: HEK293 cells expressing the target ion channel are cultured and prepared for electrophysiological recording.
-
Pipette Preparation: Glass micropipettes with a resistance of 1.5-3.0 MΩ are fabricated and filled with an internal solution containing ions that mimic the intracellular environment.[10]
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal," >1 GΩ).[9]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[8][9]
-
Voltage Clamp: The membrane potential is held constant ("clamped") at a specific voltage by the patch-clamp amplifier.[9]
-
Eliciting Currents: Voltage steps are applied to activate the sodium channels, and the resulting ionic currents are recorded. For Nav1.8, which has a more depolarized resting potential, holding potentials are often set to levels that inactivate other sodium channels, such as -40 mV.[3]
-
Compound Application: The test compound is applied to the cell at various concentrations through a perfusion system.
-
Data Acquisition: The inhibitory effect of the compound on the peak sodium current is measured at each concentration.
-
Data Analysis: The collected data is used to generate a concentration-response curve, from which the IC50 value (the concentration at which the compound inhibits 50% of the channel activity) is calculated.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in selectivity profiling, the following diagrams are provided.
Caption: Workflow for Ion Channel Cross-Reactivity Testing.
Caption: Role of Nav1.8 in the Pain Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. apexbt.com [apexbt.com]
- 5. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-01247324 - Behavioral Neuroscience - CAT N°: 22111 [bertin-bioreagent.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics, primarily due to its preferential expression in peripheral sensory neurons involved in pain signaling. This guide provides a comparative overview of the preclinical efficacy of several selective Nav1.8 inhibitors in various animal models of pain. While this report aims to be comprehensive, it is important to note that no publicly available preclinical data was found for Nav1.8-IN-15 . Therefore, this guide focuses on a selection of other well-characterized Nav1.8 inhibitors.
Comparative Efficacy of Nav1.8 Inhibitors
The following tables summarize the in vivo efficacy of selected Nav1.8 inhibitors in rodent models of neuropathic and inflammatory pain. These compounds have demonstrated significant analgesic effects, highlighting the therapeutic potential of targeting Nav1.8.
Table 1: Efficacy of Nav1.8 Inhibitors in Neuropathic Pain Models
| Compound | Animal Model | Pain-like Behavior | Route of Administration | Effective Dose / ED50 | Reference |
| A-803467 | Spinal Nerve Ligation (SNL), Rat | Mechanical Allodynia | i.p. | ED50 = 47 mg/kg | [1] |
| Chronic Constriction Injury (CCI), Rat | Mechanical Allodynia | i.p. | ED50 = 85 mg/kg | [1] | |
| A-887826 | Spinal Nerve Ligation (SNL), Rat | Tactile Allodynia | p.o. | Significant attenuation | [2] |
| PF-01247324 | Spinal Nerve Ligation (SNL), Rat | Mechanical Allodynia | p.o. | Efficacious | [3] |
| MSD199 | Spinal Nerve Ligation (SNL), Rat | Mechanical Allodynia | Not specified | 10 mg/kg (significant reversal) | [4][5] |
Table 2: Efficacy of Nav1.8 Inhibitors in Inflammatory Pain Models
| Compound | Animal Model | Pain-like Behavior | Route of Administration | Effective Dose / ED50 | Reference |
| A-803467 | Complete Freund's Adjuvant (CFA), Rat | Thermal Hyperalgesia | i.p. | ED50 = 41 mg/kg | [1] |
| Capsaicin-induced, Rat | Secondary Mechanical Allodynia | i.p. | ED50 ≈ 100 mg/kg | [1] | |
| PF-01247324 | Carrageenan-induced, Rat | Thermal Hyperalgesia | p.o. | Efficacious | [3] |
| Complete Freund's Adjuvant (CFA), Rat | Mechanical Hyperalgesia | p.o. | Efficacious | [3] | |
| MSD199 | Complete Freund's Adjuvant (CFA), Rat | Thermal Hyperalgesia | Not specified | 10 mg/kg (significant increase in latency) | [4][5] |
| Capsaicin-evoked, Rat | Nocifensive Behaviors | Not specified | Dose-dependent reduction | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of standard protocols for key animal pain models cited in this guide.
Inflammatory Pain Models
a) Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Model: Typically adult male Sprague-Dawley rats.
-
Procedure: A single intraplantar injection of CFA (e.g., 100 µL of a 1 mg/mL suspension) is administered into the plantar surface of one hind paw.[6] This induces a localized inflammation characterized by edema, erythema, and hyperalgesia.
-
Behavioral Assessment:
-
Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal from a radiant heat source.[7][8] A decrease in withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia: The von Frey test assesses the paw withdrawal threshold in response to mechanical stimulation with calibrated filaments.[9][10] A lower withdrawal threshold in the inflamed paw signifies mechanical allodynia.
-
-
Timeline: Behavioral testing is typically conducted at various time points post-CFA injection, often starting from 24 hours and continuing for several days or weeks.
b) Capsaicin-Induced Pain
This model is used to study acute neurogenic inflammation and central sensitization.
-
Animal Model: Adult rats or mice.
-
Procedure: A single intraplantar injection of capsaicin (B1668287) (e.g., 10 µL of a 0.1% solution) is administered into the hind paw.[11] This activates TRPV1 receptors on nociceptors, leading to acute pain, neurogenic inflammation, and subsequent hyperalgesia.
-
Behavioral Assessment:
-
Nocifensive Behaviors: The number of flinches and the time spent licking the injected paw are quantified immediately after injection.
-
Mechanical and Thermal Hypersensitivity: Paw withdrawal thresholds and latencies are measured at later time points to assess the development of secondary hyperalgesia and allodynia.[11]
-
Neuropathic Pain Model
Spinal Nerve Ligation (SNL) Model
The SNL model is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain.
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Behavioral Assessment:
-
Timeline: Behavioral testing typically begins a few days post-surgery and can be monitored for several weeks to assess the chronic nature of the pain state.
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the complex processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Nav1.8 signaling pathway in nociceptive neurons.
References
- 1. iasp-pain.org [iasp-pain.org]
- 2. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 3. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 4. Sensory neuron proteins interact with the intracellular domains of sodium channel NaV1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. Capsaicin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.8 has emerged as a critical, genetically validated target for the development of novel analgesics, offering a promising alternative to traditional opioid-based pain therapies.[1][2][3] The recent FDA approval of suzetrigine (B10856436) (VX-548), a selective Nav1.8 inhibitor, for the treatment of moderate to severe acute pain underscores the therapeutic potential of targeting this channel.[4][5] As new chemical entities targeting Nav1.8, such as the hypothetical "Nav1.8-IN-15" (referred to herein as Compound X), are developed, rigorous mechanistic validation is paramount. This guide provides a framework for confirming the mechanism of action of novel Nav1.8 inhibitors using site-directed mutagenesis and compares the potential performance of such a compound with established alternatives.
Comparative Efficacy and Selectivity of Known Nav1.8 Inhibitors
A successful Nav1.8 inhibitor should exhibit high potency for Nav1.8 while demonstrating significant selectivity over other sodium channel subtypes to minimize off-target effects.[1] The following table summarizes the in vitro potency and selectivity profiles of several key Nav1.8 inhibitors. This provides a benchmark against which a novel compound like "Compound X" would be evaluated.
| Compound | Nav1.8 IC50 | Selectivity vs. Other Nav Subtypes | Mechanism of Action | Key Characteristics |
| Suzetrigine (VX-548) | 0.27 nM[6] | ≥ 31,000-fold vs. other Nav subtypes[4] | Allosteric inhibition via binding to the second voltage-sensing domain (VSD2) to stabilize the closed state.[4] | Orally bioavailable, potent, and highly selective.[7] Shows "reverse use-dependence."[6] |
| A-803467 | ~10 nM | >1000-fold vs. Nav1.2, 1.3, 1.5, 1.7 | Pore blocker.[8] | Preclinical tool compound, effective in animal models of pain.[9] |
| A-887826 | Potent inhibitor | --- | Uncertain, but shows use-dependent relief of inhibition.[10] | Shows "reverse use-dependence," where inhibition is relieved by repetitive depolarizations.[10] |
| PF-01247234 | --- | --- | --- | Preclinical candidate.[1] |
| VX-150 | 15 nM (active metabolite)[6] | --- | State-dependent inhibition with "reverse use-dependence."[6] | Predecessor to VX-548, showed efficacy in clinical trials.[8] |
Confirming Mechanism of Action via Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to identify the specific amino acid residues that form the binding site for a drug. By systematically mutating residues in the proposed binding pocket and observing the effect on inhibitor potency, researchers can pinpoint the molecular determinants of drug action.[11] For Nav1.8 inhibitors, binding sites can be located within the channel's pore or at allosteric sites, such as the voltage-sensing domains.[4][8]
Proposed Signaling Pathway and Inhibition
The diagram below illustrates the role of Nav1.8 in nociceptive signaling and the points at which different classes of inhibitors may act.
Caption: Role of Nav1.8 in pain signaling and sites of inhibitor action.
Experimental Workflow for Mechanism Confirmation
The following workflow outlines the key steps to confirm the binding site of a novel Nav1.8 inhibitor like "Compound X" using site-directed mutagenesis followed by electrophysiological analysis.
Caption: Workflow for confirming inhibitor binding site via mutagenesis.
Detailed Experimental Protocols
Site-Directed Mutagenesis of Human Nav1.8
Objective: To introduce single-point mutations into the human Nav1.8 cDNA at residues hypothesized to be involved in inhibitor binding.
Materials:
-
Plasmid containing full-length human Nav1.8 cDNA.
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent).
-
Custom-designed mutagenic primers.
-
DH5α competent E. coli.
-
Plasmid purification kit.
Protocol:
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation. The mutation site should be in the center of the primer with ~10-15 bp of correct sequence on both sides.
-
PCR Amplification: Set up the PCR reaction according to the kit manufacturer's instructions, using the Nav1.8 plasmid as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI endonuclease. DpnI specifically targets and digests the methylated, non-mutated parental DNA template, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation and the integrity of the entire Nav1.8 coding sequence by Sanger sequencing.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of the inhibitor on sodium currents in cells expressing either wild-type (WT) or mutant Nav1.8 channels and to determine the IC50 value.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Transfection reagent.
-
WT and mutant Nav1.8 plasmids.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
Test compound (Compound X) stock solution and serial dilutions.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells to ~70-80% confluency. Co-transfect the cells with either WT or mutant Nav1.8 plasmid and a reporter plasmid (e.g., GFP) using a suitable transfection reagent.
-
Electrophysiological Recording: 24-48 hours post-transfection, transfer the cells to the recording chamber of the patch-clamp setup.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a giga-ohm seal with a transfected cell (identified by GFP fluorescence). Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a membrane potential of -100 mV. Elicit Nav1.8 currents by applying a depolarizing step to 0 mV for 50 ms.
-
Drug Application: After establishing a stable baseline recording, perfuse the cell with external solution containing increasing concentrations of Compound X. Record the peak inward sodium current at each concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak current amplitude at each compound concentration. Normalize the current to the baseline (pre-drug) current. Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value (the concentration at which the drug inhibits 50% of the current).
-
Comparison: Compare the IC50 value for Compound X on WT Nav1.8 channels to that on each of the mutant channels. A significant increase (rightward shift) in the IC50 for a particular mutant indicates that the mutated residue is critical for the binding and/or action of the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. drughunter.com [drughunter.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drpress.org [drpress.org]
- 10. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Determinants of Drugs Acting on the Nav1.8 Channel - PMC [pmc.ncbi.nlm.nih.gov]
A detailed examination of the experimental data surrounding the selective Nav1.8 inhibitors A-803467 and VX-150 reveals a consistent pattern of activity across different research laboratories, supporting the reproducibility of their pharmacological effects. This guide provides a comparative analysis of their performance, supported by experimental data from multiple independent studies, to offer researchers, scientists, and drug development professionals a clear perspective on their utility as selective Nav1.8 channel blockers.
The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics due to its preferential expression in peripheral sensory neurons involved in pain signaling.[1][2] Selective blockade of this channel is hypothesized to reduce pain with fewer side effects than non-selective sodium channel blockers. This guide focuses on two key investigational compounds, A-803467 and VX-150, and assesses the reproducibility of their effects as reported in the scientific literature.
Comparative Efficacy and Potency of A-803467
A-803467, one of the first highly selective Nav1.8 inhibitors to be extensively characterized in the public domain, has demonstrated consistent in vitro and in vivo effects in studies originating from both its discovery institution, Abbott Laboratories, and independent academic laboratories.
In Vitro Electrophysiology:
The inhibitory potency of A-803467 against the human Nav1.8 channel has been reported by multiple groups, showing comparable IC50 values. The initial report by Jarvis et al. (2007) from Abbott demonstrated a potent block of human Nav1.8 with an IC50 of 8 nM.[1] Subsequent studies from other laboratories have corroborated this high potency, although with some variation likely attributable to different experimental conditions and cell systems used. For instance, a 2023 study by Vandael et al. utilized A-803467 to probe the function of Nav1.8 in cultured neurons, confirming its efficacy in blocking Nav1.8-mediated currents.[3][4]
| Compound | Parameter | Reported Value (Lab 1: Abbott) | Reported Value (Lab 2: Vandael et al.) | Reported Value (Lab 3: Bossu et al.) |
| A-803467 | hNav1.8 IC50 | 8 nM[1] | Not explicitly reported, but used effectively at 1 µM to block Nav1.8 currents[3] | Not an endpoint of the study, but used at 30-500 nM[5] |
| Rat native TTX-R current IC50 | 140 nM[1] | N/A | N/A |
In Vivo Analgesic Effects:
Preclinical studies in rodent models of pain have consistently shown that A-803467 reduces pain-related behaviors. The foundational studies from Abbott demonstrated that A-803467 dose-dependently reduced mechanical allodynia in rat models of neuropathic pain (spinal nerve ligation and sciatic nerve injury) and thermal hyperalgesia in a model of inflammatory pain (Complete Freund's Adjuvant).[1][2] The effective doses (ED50) in these models ranged from 41 to 85 mg/kg, i.p.[2] While direct in vivo efficacy comparisons from other labs are scarce in the provided search results, the consistent in vitro findings lend support to the compound's specific mechanism of action.
| Compound | Pain Model | Reported Efficacy (Abbott) |
| A-803467 | Spinal Nerve Ligation (rat) | ED50 = 47 mg/kg, i.p.[2] |
| Sciatic Nerve Injury (rat) | ED50 = 85 mg/kg, i.p.[2] | |
| CFA-induced Thermal Hyperalgesia (rat) | ED50 = 41 mg/kg, i.p.[2] |
Comparative Efficacy and Potency of VX-150
VX-150, a Nav1.8 inhibitor developed by Vertex Pharmaceuticals, has progressed to clinical trials, providing an opportunity to assess its effects in humans. Preclinical characterization, including studies from independent labs, has also been published.
In Vitro Electrophysiology:
Recent independent research has confirmed the high potency of the active metabolite of VX-150. A 2024 study by Jo et al. reported an IC50 of 15 nM for the active metabolite of VX-150 (VX-150m) on human Nav1.8 channels.[6] This aligns with the potent activity expected of a clinical-stage compound and provides external validation of its primary pharmacology. A notable characteristic of both VX-150m and A-803467 is a phenomenon known as "reverse use-dependence," where channel inhibition is relieved by repetitive depolarizations.[6][7] This has been independently observed for both compounds, further strengthening the reproducibility of their detailed mechanism of action.
| Compound | Parameter | Reported Value (Lab 1: Jo et al.) |
| VX-150 (active metabolite) | hNav1.8 IC50 | 15 nM[6] |
Clinical Efficacy:
VX-150 has demonstrated analgesic effects in multiple Phase 2 clinical trials. These studies, conducted by Vertex Pharmaceuticals, have shown that VX-150 provides statistically significant pain relief compared to placebo in acute pain (following bunionectomy surgery), neuropathic pain (small fiber neuropathy), and chronic pain (osteoarthritis). For example, in a study on acute pain, VX-150 showed a significant improvement in the time-weighted Sum of the Pain Intensity Difference over the first 24 hours (SPID24). A Phase 1 study in healthy volunteers also demonstrated that VX-150 could induce analgesia in various evoked pain tests.[8][9]
| Compound | Study Population | Key Finding |
| VX-150 | Acute pain (post-bunionectomy) | Statistically significant improvement in SPID24 vs. placebo |
| Small fiber neuropathy | Statistically significant and clinically meaningful pain reduction vs. placebo | |
| Healthy volunteers (evoked pain) | Significant effects on cold pressor and heat pain thresholds[8] |
Experimental Protocols
In Vitro Electrophysiology for A-803467 (as described by Jarvis et al., 2007)
-
Cell Lines: HEK-293 cells stably expressing human Nav1.2, Nav1.3, Nav1.5, Nav1.7, or Nav1.8.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Voltage Protocol for Nav1.8: Cells were held at a holding potential that produces half-maximal inactivation (e.g., -40 mV for human Nav1.8) before a depolarizing test pulse to elicit sodium currents. This protocol is designed to assess the potency of compounds on the inactivated state of the channel. For assessing block of the resting state, a more negative holding potential (e.g., -100 mV) was used.[1]
-
Data Analysis: Concentration-response curves were generated to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximum current.
In Vivo Neuropathic Pain Model for A-803467 (Spinal Nerve Ligation)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure: The L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion. This procedure induces mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
-
Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold was determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Drug Administration: A-803467 was administered intraperitoneally (i.p.) at various doses, and the paw withdrawal threshold was measured at different time points after administration.[1]
Phase 2 Clinical Trial Protocol for VX-150 in Acute Pain (Bunionectomy)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients experiencing acute pain following bunionectomy surgery.
-
Intervention: Patients received multiple oral doses of VX-150 or placebo over a 48-hour treatment period. The study also included a standard-of-care reference arm (e.g., hydrocodone+acetaminophen).
-
Primary Endpoint: The time-weighted Sum of the Pain Intensity Difference over the first 24 hours of treatment (SPID24), as recorded on a Numeric Pain Rating Scale (NPRS).
-
Data Analysis: The SPID24 for the VX-150 group was compared to the placebo group to determine statistical significance.
Visualizations
Caption: Simplified signaling pathway of Nav1.8 in nociception and the inhibitory action of A-803467 and VX-150.
Caption: General experimental workflow for the preclinical evaluation of Nav1.8 inhibitors.
References
- 1. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 5. academic.oup.com [academic.oup.com]
- 6. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Nav1.8-IN-15 is not publicly available. The following disposal procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for any chemical before handling and disposal.
The proper disposal of research compounds like this compound is critical for laboratory safety and environmental protection. All unused, expired, or contaminated materials containing this compound should be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.[1]
Immediate Safety Protocols
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves before use and dispose of them as contaminated waste after handling the compound.[2]
-
Body Protection: A lab coat should be worn to prevent skin contact.
-
Work Area: All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in the regular trash.[3]
-
Waste Identification and Classification: Treat all forms of this compound (pure compound, solutions, contaminated materials) as hazardous waste.[4] Laboratory chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be managed in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[1][5]
-
Waste Segregation: To prevent dangerous chemical reactions, do not mix this compound waste with other incompatible waste streams.[6][7] Store incompatible chemicals separately, using physical barriers if necessary.[5]
-
Waste Collection and Containerization:
-
Collect all waste containing this compound in a designated hazardous waste container.[3]
-
The container must be made of a material compatible with the chemical, be in good condition with no leaks or cracks, and have a secure, leak-proof lid.[2][6]
-
Keep the waste container closed except when adding waste.[6]
-
-
Labeling:
-
Storage:
-
Disposal of Contaminated Labware and Empty Containers:
-
Solid Waste: Dispose of contaminated disposable labware such as pipette tips, gloves, and vials in the designated hazardous waste container for solid waste.[2]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent.[4] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[3] After triple-rinsing and air-drying, deface the original label and dispose of the container as regular solid waste or according to your institution's guidelines.[3][4]
-
-
Arrange for Pickup: Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's EHS office.[3] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[3]
Disposal Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [4] |
| Disposal Method | Collection by licensed waste disposal service via institution's EHS department. | [9] |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | [2][6] |
| Labeling Requirements | "Hazardous Waste," full chemical name, concentration, accumulation start date. | [2][8] |
| Storage Location | Designated, well-ventilated satellite accumulation area with secondary containment. | [2][6] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container. | [9] |
| Empty Containers | Triple-rinse; collect rinsate as hazardous waste. Deface label before disposal. | [3][4] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [3][6] |
Experimental Protocols
Detailed experimental protocols for the chemical inactivation of this compound are not publicly available. Any chemical treatment prior to disposal should be based on validated procedures from chemical literature or your institution's EHS department.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Disclaimer: Specific safety information, including a Safety Data Sheet (SDS), for a compound designated "Nav1.8-IN-15" is not available in publicly accessible resources. The following guidance is based on standard laboratory practices for handling new or uncharacterized chemical compounds and should not be considered a substitute for a substance-specific risk assessment and the official SDS provided by the manufacturer. Researchers, scientists, and drug development professionals must consult the specific SDS for "this compound" before handling this substance to ensure workplace safety and compliance.
Immediate Safety and Operational Planning
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling novel chemical compounds.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standards. |
| Face | Face Shield | To be used in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Double-gloving is advised for enhanced protection. Check for any signs of degradation before and during use. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms and torso is required. |
| Respiratory | Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges should be used based on a formal risk assessment. |
Operational and Disposal Plans
A clear and well-documented plan for the handling and disposal of "this compound" is critical to maintaining a safe laboratory environment.
-
Acquisition and Storage: Upon receipt, the compound should be logged into the chemical inventory. Store in a well-ventilated, designated area away from incompatible materials. The storage container must be clearly labeled with the compound name, date received, and any known or suspected hazards.
-
Handling:
-
Always work within a certified chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Employ engineering controls (e.g., fume hood, glove box) as the primary means of exposure control.
-
Avoid the generation of dusts or aerosols.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate all work surfaces and equipment after each use.
-
-
Disposal: All waste containing "this compound," including contaminated PPE and experimental materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Use designated, clearly labeled waste containers.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Chemical Spill | Follow the spill response workflow outlined in the diagram below. |
Visual Guidance: Chemical Spill Response Workflow
The following diagram illustrates a logical workflow for responding to a chemical spill in a laboratory setting. This generalized procedure should be adapted to the specific hazards of the spilled material as detailed in its SDS.
Caption: Workflow for a chemical spill response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
